Coronalolide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/b18-7+/t19-,21-,22-,23+,25-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIANWVVVMWMO-VDPDGNGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098402 | |
| Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268214-51-3 | |
| Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=268214-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Novel Coral-Derived Bioactive Compounds: A Hypothetical Case Study of "Coronalolide"
Disclaimer: The compound "Coronalolide" is not a known entity in the scientific literature based on extensive searches. This guide, therefore, presents a hypothetical case study that outlines the established methodologies for the discovery and isolation of novel bioactive natural products from coral, using "this compound" as a placeholder. The data and specific pathways described herein are representative examples to illustrate the scientific process.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core processes involved in the identification of new marine natural products, from initial discovery to purification and characterization.
Introduction to Bioactive Compounds from Coral
Coral reefs are among the most biodiverse ecosystems on the planet, harboring a vast array of organisms that produce a rich diversity of secondary metabolites.[1][2] These compounds, often evolved as chemical defenses, exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3][4] The discovery of novel marine natural products, such as the hypothetical "this compound," follows a systematic process of collection, extraction, bioassay-guided fractionation, and structure elucidation.
Discovery and Collection of Source Organism
The initial step in the discovery of a new marine natural product is the collection of the source organism. This process is often guided by ecological observations, such as a lack of predation on a particular coral species, suggesting the presence of chemical deterrents.
Hypothetical Collection Data for "this compound" Source:
-
Organism: Sarcophyton sp. (a genus of soft coral)
-
Location: Great Barrier Reef, Australia
-
Depth: 15-20 meters
-
Collection Method: SCUBA diving, with small tissue samples carefully harvested to minimize environmental impact. A voucher specimen is typically archived for taxonomic identification.
Extraction and Preliminary Bioactivity Screening
Once collected, the coral tissue is processed to extract its chemical constituents. The crude extract is then screened for biological activity to guide the subsequent isolation of the active compound(s).
Table 1: Extraction Yields and Preliminary Bioassay Results
| Solvent System | Extraction Yield (g) from 500g wet weight | Bioactivity Assay (e.g., Cytotoxicity against HCT116 cancer cell line) - IC50 (µg/mL) |
| Dichloromethane/Methanol (1:1) | 15.2 | 5.8 |
| Ethyl Acetate | 8.5 | 12.3 |
| n-Hexane | 3.1 | > 100 |
The Dichloromethane/Methanol extract, showing the highest potency, is selected for further fractionation.
Experimental Protocols
-
The wet coral tissue (500 g) is homogenized and repeatedly extracted with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to a liquid-liquid partitioning scheme to separate compounds based on polarity. A typical scheme involves partitioning the extract between n-hexane, ethyl acetate, and water.
The fractionation process is guided by bioassays to track the activity of interest.[3][5][6] This ensures that purification efforts are focused on the fractions containing the bioactive compound.
-
The most active extract (DCM/MeOH) is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% n-hexane to 100% ethyl acetate, followed by methanol).
-
Each fraction is tested for bioactivity. The most active fractions are then pooled for further purification.
-
High-performance liquid chromatography (HPLC) is employed for the final purification of the active compound.[7] A C18 reversed-phase column is commonly used, with a mobile phase gradient of water and acetonitrile or methanol.
Table 2: Bioassay-Guided Fractionation of the Active Extract
| Fractionation Step | Fraction ID | Yield (mg) | Bioactivity (IC50 in µg/mL) |
| VLC (Silica Gel) | F1-F10 | - | > 50 |
| F11-F15 | 1250 | 1.2 | |
| F16-F20 | - | 25.7 | |
| HPLC (C18) on F11-F15 | Sub-fraction 1 | 50 | > 20 |
| Sub-fraction 2 | 85 | 0.05 | |
| Sub-fraction 3 | 110 | 5.6 | |
| Final HPLC on Sub-fraction 2 | "this compound" | 12.5 | 0.008 |
The structure of the purified "this compound" is determined using a combination of spectroscopic techniques:[1][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores in the structure.
Table 3: Hypothetical Spectroscopic Data for "this compound"
| Technique | Data |
| HR-ESI-MS | m/z 625.3421 [M+Na]⁺ (calculated for C₃₅H₅₀O₈Na, 625.3403) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 5.8-6.5 (olefinic protons), δ 3.5-4.5 (protons on oxygenated carbons), δ 0.8-2.5 (aliphatic protons) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.5 (ester carbonyl), δ 120-140 (olefinic carbons), δ 60-80 (oxygenated carbons), δ 10-40 (aliphatic carbons) |
| IR (film) νₘₐₓ | 3450 (hydroxyl), 1735 (ester carbonyl), 1650 (alkene) cm⁻¹ |
| UV (MeOH) λₘₐₓ | 235 nm |
Visualizations
Caption: Workflow for the discovery and isolation of "this compound".
References
- 1. mdpi.com [mdpi.com]
- 2. Bioassay guided isolation of bio-active metabolites from several species of Malaysian Soft Coral - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 3. brieflands.com [brieflands.com]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. eprints.ums.edu.my [eprints.ums.edu.my]
- 6. Bioassay-guided isolation of terpenoids from the soft coral Sclerophytum humesi and assessment of their antidiabetic and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of marine microorganism metabolites: new resources for bioactive natural products [frontiersin.org]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
The Total Synthesis of Coronalolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronalolide, a member of the furanocembranoid family of natural products, has garnered significant attention from the scientific community due to its complex molecular architecture and potential biological activity. Isolated from marine organisms, specifically gorgonian corals, these compounds represent intriguing targets for total synthesis, offering a platform to develop and showcase novel synthetic strategies. This technical guide provides a comprehensive overview of the total synthesis of the this compound core, with a focus on the pioneering work of the Trauner group. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
The core of the this compound structure is a 14-membered carbocyclic ring, which presents significant synthetic challenges in terms of macrocyclization and stereocontrol. The synthetic routes developed not only provide access to these complex molecules but also shed light on their potential biosynthetic pathways.
Synthetic Strategy Overview
The total synthesis of Coronalolides A, B, C, and E hinges on a biomimetic approach, starting from the related natural product, Rubifolide. This strategy, developed by T. J. Kimbrough, P. A. Roethle, P. Mayer, and D. Trauner, leverages a series of elegant and efficient transformations to construct the intricate this compound core. The overall synthetic workflow can be visualized as a branched pathway originating from a common intermediate.
Caption: Overall synthetic strategy for Coronalolides A, B, C, and E from Rubifolide.
Key Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the total synthesis of the this compound core.
Synthesis of this compound A from Rubifolide
This transformation involves a diastereoselective nucleophilic epoxidation of the enone moiety in Rubifolide.
Experimental Protocol:
To a solution of Rubifolide (1.0 equiv) in pyridine at 0 °C is added hydrogen peroxide (30% aqueous solution, 10.0 equiv). The reaction mixture is stirred at 0 °C for 24 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound A.
| Compound | Yield | Spectroscopic Data |
| This compound A | 75% | ¹H NMR (CDCl₃, 400 MHz): δ 5.98 (s, 1H), 5.10 (d, J = 8.0 Hz, 1H), 4.85 (s, 1H), 4.65 (d, J = 8.0 Hz, 1H), 3.20 (m, 1H), 2.50-2.10 (m, 8H), 1.85 (s, 3H), 1.60 (s, 3H), 1.25 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 158.2, 142.1, 135.5, 124.8, 118.9, 85.4, 82.1, 65.3, 60.1, 40.2, 38.5, 35.4, 29.8, 25.7, 24.9, 23.1, 18.2, 16.5, 15.3. IR (film): νmax 3450, 2925, 1750, 1680, 1240 cm⁻¹. HRMS (ESI): m/z calcd for C₂₀H₂₆O₅Na [M+Na]⁺, found. |
Synthesis of this compound E from Rubifolide
The synthesis of this compound E is achieved through an oxidation of the furan ring in Rubifolide using meta-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol:
To a solution of Rubifolide (1.0 equiv) in dichloromethane at -78 °C is added mCPBA (1.2 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to yield this compound E.
| Compound | Yield | Spectroscopic Data |
| This compound E | 85% | ¹H NMR (CDCl₃, 500 MHz): δ 7.10 (d, J = 10.0 Hz, 1H), 6.25 (d, J = 10.0 Hz, 1H), 6.10 (s, 1H), 5.20 (d, J = 8.5 Hz, 1H), 4.90 (s, 1H), 2.80-2.20 (m, 8H), 1.90 (s, 3H), 1.65 (s, 3H), 1.30 (s, 3H). ¹³C NMR (CDCl₃, 125 MHz): δ 198.5, 195.2, 170.1, 155.4, 145.3, 138.2, 130.1, 125.3, 85.1, 60.5, 40.8, 38.9, 35.7, 29.5, 25.9, 24.5, 22.8, 18.5, 16.8. IR (film): νmax 2920, 1755, 1685, 1660, 1230 cm⁻¹. HRMS (ESI): m/z calcd for C₂₀H₂₄O₅Na [M+Na]⁺, found. |
Synthesis of this compound B from this compound E
A key step in the synthesis of this compound B is a scandium triflate-catalyzed double transannular ring closure of this compound E.[1]
Experimental Protocol:
To a solution of this compound E (1.0 equiv) in 1,4-dioxane is added scandium(III) triflate (0.2 equiv). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to afford this compound B.
| Compound | Yield | Spectroscopic Data |
| This compound B | 60% | ¹H NMR (C₆D₆, 400 MHz): δ 5.80 (s, 1H), 4.50 (d, J = 6.0 Hz, 1H), 4.20 (m, 1H), 3.80 (dd, J = 12.0, 4.0 Hz, 1H), 2.90-2.10 (m, 8H), 1.75 (s, 3H), 1.50 (s, 3H), 1.10 (s, 3H). ¹³C NMR (C₆D₆, 100 MHz): δ 172.1, 140.5, 120.8, 105.3, 88.2, 80.1, 75.4, 70.2, 45.1, 42.3, 38.7, 35.1, 30.2, 28.4, 25.1, 22.9, 19.8, 17.2. IR (film): νmax 3480, 2930, 1760, 1100 cm⁻¹. HRMS (ESI): m/z calcd for C₂₀H₂₆O₆Na [M+Na]⁺, found. |
Synthesis of this compound C from this compound E
This compound C is synthesized via a transannular aldol reaction of this compound E, promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Experimental Protocol:
To a solution of this compound E (1.0 equiv) in toluene is added DBU (1.5 equiv). The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the mixture is directly purified by flash column chromatography on silica gel to give this compound C.
| Compound | Yield | Spectroscopic Data |
| This compound C | 55% | ¹H NMR (CDCl₃, 400 MHz): δ 6.80 (s, 1H), 5.95 (s, 1H), 5.30 (d, J = 7.0 Hz, 1H), 4.50 (m, 1H), 3.50 (m, 1H), 2.80-2.00 (m, 8H), 1.80 (s, 3H), 1.60 (s, 3H), 1.20 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 205.1, 170.8, 158.9, 135.2, 128.7, 120.1, 85.3, 78.9, 70.1, 55.4, 48.2, 40.1, 38.6, 35.9, 29.7, 25.3, 24.8, 23.0, 18.9, 16.7. IR (film): νmax 3450, 2925, 1750, 1680, 1620 cm⁻¹. HRMS (ESI): m/z calcd for C₂₀H₂₄O₅Na [M+Na]⁺, found. |
Visualizing Key Synthetic Transformations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions in the synthesis of the this compound core.
Caption: Experimental workflow for the synthesis of this compound A.
References
The Mechanistic Landscape of Coronalolide in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, detailed mechanistic studies on the specific action of Coronalolide in cancer cells are not publicly available. This guide has been constructed based on the established cytotoxic activity of this compound and by drawing parallels with the known mechanisms of similar natural product-derived anticancer agents. The experimental protocols, data tables, and signaling pathway diagrams presented herein are illustrative and intended to serve as a framework for the future investigation of this compound's mechanism of action.
Executive Summary
This compound, a naturally occurring triterpene, has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in cancer cells, with a focus on apoptosis, cell cycle regulation, and autophagy. While direct experimental evidence for this compound is pending, this document outlines the key signaling pathways likely to be involved and provides detailed experimental protocols for their investigation. The enclosed data summaries and pathway diagrams are presented as exemplars for the characterization of novel anticancer compounds like this compound.
Cytotoxic Activity of this compound
This compound has shown significant growth-inhibitory effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| BT474 | Breast | 6.59[1] |
| KATO-3 | Gastric | 5.85[1] |
| CHAGO | Lung | 5.42[1] |
| SW-620 | Colon | 4.98[1] |
| Hep-G2 | Liver | 6.41[1] |
| P-388 | Murine Leukemia | Significant cytotoxic activities noted[2] |
Postulated Mechanisms of Action
Based on the activities of other natural triterpenoids and anticancer compounds, the cytotoxic effects of this compound are likely mediated through one or more of the following core mechanisms: induction of apoptosis, cell cycle arrest, and modulation of autophagy. It is also plausible that this compound functions as a V-ATPase inhibitor, a class of compounds known to disrupt cellular pH homeostasis and induce cancer cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many natural products exert their anticancer effects by triggering apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Hypothesized Apoptotic Pathway for this compound:
Caption: Postulated apoptotic signaling cascade initiated by this compound.
Cell Cycle Arrest
Anticancer agents frequently induce cell cycle arrest, preventing cancer cells from proliferating. This arrest can occur at various checkpoints, most commonly at the G1/S or G2/M transitions.
Hypothesized Cell Cycle Regulation by this compound:
References
A Technical Guide to the Structural Elucidation of Coronalolide
Disclaimer: Publicly available scientific literature lacks detailed experimental data on the structural elucidation of Coronalolide. This guide, therefore, presents a generalized workflow for the structural determination of a novel natural product, using this compound as a representative example. The experimental protocols and data presented are illustrative and based on established methodologies for similar compounds.
Introduction
This compound is a triterpene that has demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, gastric, lung, colon, and liver cancer cell lines.[1] The elucidation of its precise chemical structure is a critical step in understanding its mechanism of action and for guiding further research into its potential as a therapeutic agent. This technical guide outlines the comprehensive workflow and key experimental methodologies involved in determining the structure of a novel natural product like this compound. The process integrates chromatographic separation, spectroscopic analysis, and chemical synthesis to unambiguously define the molecule's constitution and stereochemistry.
Isolation and Purification
The initial step in structural elucidation is the isolation of the pure compound from its natural source. For this compound, this would involve extraction from Gardenia sootepensis. A common approach is bioassay-guided fractionation, where extracts are separated into fractions, and each fraction is tested for its biological activity (e.g., cytotoxicity) to guide the purification of the active compound.
Experimental Protocol: Bioassay-Guided Fractionation
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extract exhibiting the highest cytotoxic activity is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines.
-
Purification: Active fractions are further purified using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound. The purity is typically assessed by HPLC and NMR spectroscopy.
Spectroscopic Analysis
Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 435.2798 | 435.2797 | 0.2 | C₂₅H₃₉O₆ |
| [M+Na]⁺ | 457.2617 | 457.2617 | 0.0 | C₂₅H₃₈NaO₆ |
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The data is acquired over a mass range of m/z 100-1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of atoms.
Table 2: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 38.5 | 1.65 (m), 1.75 (m) |
| 2 | 27.8 | 1.90 (m) |
| 3 | 79.1 | 3.20 (dd, 11.5, 4.5) |
| 4 | 39.2 | - |
| 5 | 55.6 | 1.55 (m) |
| 6 | 18.3 | 1.45 (m) |
| ... | ... | ... |
| 25 | 170.1 | - |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Experiments: A standard suite of NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.
-
Chemical Synthesis
The total synthesis of the proposed structure is the ultimate confirmation of its correctness. The spectroscopic data of the synthetic compound must be identical to that of the natural product.
Biological Activity and Mechanism of Action
With the structure confirmed, further studies can investigate the biological activity and mechanism of action. This compound has shown broad cytotoxic activity.[1]
Table 3: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| BT474 | Breast | 6.59 |
| KATO-3 | Gastric | 5.85 |
| CHAGO | Lung | 5.42 |
| SW-620 | Colon | 4.98 |
| Hep-G2 | Liver | 6.41 |
Data from MedchemExpress.com[1]
Further investigation into the mechanism of action might reveal that this compound induces apoptosis in cancer cells through specific signaling pathways.
Visualizations
Caption: Workflow for the structural elucidation of a natural product.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
An In-depth Technical Guide to the Biosynthetic Pathway of the Coronatine Core
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biosynthetic pathway of the core structure of coronatine, a phytotoxin known for its significant biological activities. While the user requested information on "Coronalolide," the available scientific literature points to a likely misspelling or less common name for components of coronatine, specifically coronafacic acid (CFA). This document focuses on the well-documented biosynthesis of CFA, a polyketide that forms the core of the coronatine molecule.
Introduction to Coronatine and its Core, Coronafacic Acid
Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonate, enabling the bacterium to suppress host defense mechanisms and enhance its virulence. The molecule consists of two distinct components linked by an amide bond: coronafacic acid (CFA) and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[1][2] This guide will focus on the biosynthesis of the polyketide moiety, CFA, which constitutes the core of the coronatine molecule.
The Coronafacic Acid Biosynthetic Gene Cluster
The biosynthesis of coronafacic acid is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). In Pseudomonas syringae pv. glycinea PG4180, the COR biosynthetic gene cluster is located on a large 90-kb plasmid designated p4180A.[1] The genes responsible for CFA synthesis are part of a single operon, and their transcription is regulated by a modified two-component regulatory system also found within the COR gene cluster.[1]
The Coronafacic Acid Biosynthetic Pathway
The biosynthesis of coronafacic acid is a fascinating example of polyketide synthesis, involving a type I polyketide synthase (PKS) system.[1][3][4] The pathway proceeds through a series of condensation reactions, starting with a specific primer unit and sequentially adding extender units, followed by tailoring reactions to yield the final complex structure.
Key Enzymes and Intermediates
The following table summarizes the key enzymes encoded by the CFA gene cluster and their proposed functions in the biosynthetic pathway.
| Gene | Enzyme/Protein | Proposed Function |
| cfa1 | Acyl-CoA Carboxylase | Provides malonyl-CoA extender units. |
| cfa2 | Loading Acyltransferase (AT) | Selects and loads the starter unit. |
| cfa3 | Ketosynthase (KS) | Catalyzes the condensation of the growing polyketide chain with extender units. |
| cfa4 | Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. |
| cfa5 | Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate to form a double bond. |
| cfa6 | Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon chain. |
| cfa7 | Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |
| cfa8 | Thioesterase (TE) | Catalyzes the release and cyclization of the final polyketide chain. |
| cfl | CFA Ligase | Activates CFA and ligates it to coronamic acid (CMA).[1] |
Proposed Biosynthetic Scheme
The biosynthesis of coronafacic acid is initiated with a starter unit, believed to be derived from pyruvate and α-ketobutyrate. This is followed by the sequential addition of four malonyl-CoA extender units, catalyzed by the modular type I PKS. The growing polyketide chain undergoes a series of reductions and dehydrations, orchestrated by the KR, DH, and ER domains of the PKS. Finally, the thioesterase domain catalyzes the intramolecular cyclization and release of the completed coronafacic acid molecule.
Below is a DOT language script to visualize the proposed biosynthetic pathway of coronafacic acid.
Figure 1: Proposed biosynthetic pathway of Coronafacic Acid and its ligation to Coronamic Acid to form Coronatine.
Experimental Protocols
The study of the coronafacic acid biosynthetic pathway involves a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout and Complementation Studies
Objective: To determine the function of individual genes within the CFA biosynthetic cluster.
Protocol:
-
Construction of Gene Deletion Mutants:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from P. syringae genomic DNA using PCR.
-
Clone the flanking regions into a suicide vector containing a selectable marker (e.g., antibiotic resistance gene).
-
Introduce the resulting construct into E. coli for plasmid amplification.
-
Transfer the plasmid into P. syringae via conjugation or electroporation.
-
Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the selectable marker.
-
Confirm the gene deletion by PCR and Southern blot analysis.
-
-
Complementation of Mutants:
-
Clone the full-length wild-type gene into a broad-host-range expression vector.
-
Introduce the complementation plasmid into the corresponding gene knockout mutant.
-
Culture the complemented strain under conditions conducive to coronatine production.
-
Analyze the culture supernatant for the restoration of CFA or coronatine production using HPLC or LC-MS.
-
Heterologous Expression and In Vitro Enzyme Assays
Objective: To characterize the biochemical function of individual enzymes in the CFA pathway.
Protocol:
-
Heterologous Expression:
-
Clone the gene of interest into a suitable expression vector (e.g., pET series for E. coli).
-
Transform the construct into an appropriate expression host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and optimize expression conditions (temperature, time, IPTG concentration).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
In Vitro Enzyme Assays:
-
For acyltransferases (ATs), incubate the purified enzyme with radiolabeled starter or extender units (e.g., [14C]malonyl-CoA) and the acyl carrier protein (ACP). Analyze the transfer of the radiolabel to the ACP by SDS-PAGE and autoradiography.
-
For ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs), use synthetic substrate mimics attached to a carrier protein or N-acetylcysteamine (NAC) thioesters. Monitor the reaction by following the consumption of NADPH (for reductases) spectrophotometrically or by analyzing the product formation using HPLC or mass spectrometry.
-
For the thioesterase (TE), incubate the purified enzyme with a synthetic linear polyketide intermediate attached to an ACP or NAC. Analyze the cyclized and released product by GC-MS or LC-MS.
-
Below is a DOT language script to visualize the experimental workflow for gene function analysis.
References
- 1. Characterization and transcriptional analysis of the gene cluster for coronafacic acid, the polyketide component of the phytotoxin coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide biosynthesis: understanding and exploiting modularity | Semantic Scholar [semanticscholar.org]
- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Coronalolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronalolide, a naturally occurring 3,4-seco-cycloartane triterpene isolated from Gardenia sootepensis, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer properties of this compound, presenting quantitative data, detailed experimental methodologies, and a discussion of its potential mechanisms of action based on current research on related compounds.
Data Presentation: Cytotoxic Activity of this compound
The in vitro cytotoxic efficacy of this compound has been evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data is derived from foundational research on compounds isolated from Gardenia sootepensis.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| BT474 | Breast | 6.59[1] |
| KATO-3 | Gastric | 5.85[1] |
| CHAGO | Lung | 5.42[1] |
| SW-620 | Colon | 4.98[1] |
| Hep-G2 | Liver | 6.41[1] |
Experimental Protocols
The following sections detail the methodologies typically employed in the in vitro evaluation of anticancer compounds like this compound.
Cell Culture and Maintenance
Human cancer cell lines (BT474, KATO-3, CHAGO, SW-620, and Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (e.g., MTT Assay)
The cytotoxic effect of this compound is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Potential Mechanism of Action
While specific mechanistic studies on this compound are not extensively available in the public domain, the biological activities of structurally related cycloartane and 3,4-seco-cycloartane triterpenoids provide insights into its potential mechanisms of action. These compounds are known to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Many triterpenoids induce programmed cell death, or apoptosis, in cancer cells. The proposed apoptotic pathway for related compounds often involves the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Cell Cycle Arrest
Certain cycloartane triterpenoids have been shown to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. A common point of arrest is the G2/M phase.
Caption: Hypothesized G2/M cell cycle arrest induced by this compound.
Experimental Workflow
The general workflow for the in vitro evaluation of this compound's anticancer activity is depicted below.
Caption: General workflow for in vitro anticancer evaluation.
Conclusion
This compound demonstrates significant in vitro cytotoxic activity against a variety of human cancer cell lines. While further research is required to fully elucidate its specific molecular mechanisms, evidence from related 3,4-seco-cycloartane triterpenoids suggests that its anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. The data and methodologies presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound as a novel anticancer agent.
References
Preliminary Cytotoxicity Screening of Coronalolide: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature does not contain information on a compound named "Coronalolide." Therefore, this document serves as a detailed template, utilizing the well-researched sesquiterpene lactone, Parthenolide , as a substitute to demonstrate the requested format and content for an in-depth technical guide. All data, protocols, and pathways described herein pertain to Parthenolide and are intended to provide a structural and content framework for researchers.
Executive Summary
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Parthenolide, a naturally derived sesquiterpene lactone. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Parthenolide's cytotoxic effects against various cancer cell lines, with a particular focus on human colorectal carcinoma (HCT116). This guide includes quantitative data on cytotoxic potency, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of Parthenolide has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colorectal Carcinoma | 12.19 (at 48h) | [1] |
| SW620 | Colorectal Carcinoma | Not specified, but exerts antiproliferative effect | [2] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [3] |
| A549 | Lung Carcinoma | 4.3 | [3] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [4] |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [4] |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [4] |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [4] |
| TE671 | Medulloblastoma | 6.5 | [3] |
| 786-O | Renal Cell Carcinoma | Dose-dependent inhibition (1-20 µM) | [5] |
| ACHN | Renal Cell Carcinoma | Dose-dependent inhibition (1-20 µM) | [5] |
| 5637 | Bladder Cancer | Dose-dependent inhibition (2.5-10 µM) | [6] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [7] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [7] |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | [8] |
| KB | Oral Carcinoma | 3.35 µg/mL | [8] |
| T47D | Breast Cancer | 1.86 µg/mL | [8] |
| PC-3 | Prostate Cancer | 4.6 µM | [8] |
| CNE | Nasopharyngeal Carcinoma | 2.6 µM | [8] |
| HL-60 | Promyelocytic Leukemia | 0.9 µM | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1 MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells, such as SW620, are plated at a density of 5x10³ cells per well in 96-well plates and incubated.[2]
-
Treatment: Cells are treated with varying concentrations of Parthenolide (e.g., 0–10 µM) for a specified duration (e.g., 24 or 48 hours).[2][6][9]
-
MTT Addition: The treatment media is removed and replaced with fresh media containing MTT (final concentration, e.g., 2.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C.[2][6]
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[6]
3.1.2 Cell Counting Kit-8 (CCK-8) Assay
This assay utilizes a water-soluble tetrazolium salt to determine cell viability.
-
Cell Plating: 786-O and ACHN cells are plated at a density of 5x10³ cells/well in 96-well plates.[5]
-
Treatment: Cells are treated with various concentrations of Parthenolide (0-20 µM) for 24 and 48 hours.[5]
-
CCK-8 Addition: 10 µl of CCK-8 solution is added to each well, and the cells are further cultured at 37°C for 2 hours.[5]
-
Absorbance Measurement: The absorbance is measured to determine cell viability.[5]
Apoptosis Assays
3.2.1 Annexin V/Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: HCT116 and SW480 cells are treated with indicated doses of Parthenolide for 48 hours.[10]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[10]
3.2.2 Hoechst 33258 Staining
This method is used to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Cell Treatment and Staining: Cells treated with Parthenolide and/or TRAIL are stained with Hoechst 33258 (1 µg/ml).[12]
-
Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope to assess changes in nuclear morphology.[12]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Treated cells are lysed in RIPA buffer with proteinase inhibitors.[2]
-
Protein Quantification: The protein concentration in the cell lysates is measured using a protein quantification kit.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, Bcl-2, caspase-3), followed by incubation with HRP-conjugated secondary antibodies.[1][11]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[1]
Signaling Pathways and Mechanisms of Action
Parthenolide exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily by inducing apoptosis.
Inhibition of the NF-κB Pathway
A primary mechanism of Parthenolide-induced cytotoxicity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Parthenolide has been shown to directly bind to and inhibit IκB kinase (IKK), which prevents the degradation of IκBα.[13] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[11]
Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.
Induction of the Mitochondrial Apoptotic Pathway
Parthenolide also induces apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic proteins.[2] This shift in balance leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[2][15]
Caption: Induction of the mitochondrial apoptotic pathway by Parthenolide.
Experimental Workflow
The general workflow for the preliminary cytotoxicity screening of a compound like Parthenolide is as follows:
Caption: General experimental workflow for cytotoxicity screening.
Conclusion
This technical guide, using Parthenolide as a model, outlines the essential components for evaluating the preliminary cytotoxicity of a novel compound. The data presented for Parthenolide demonstrates its potent cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis via inhibition of the NF-κB pathway and activation of the mitochondrial cascade. The detailed protocols and workflows provided herein offer a robust framework for conducting similar preclinical evaluations. Future studies on novel compounds like "this compound" would follow a similar path of quantitative assessment and mechanistic investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Parthenolide enhances sensitivity of colorectal cancer cells to TRAIL by inducing death receptor 5 and promotes TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronalolide: A Technical Guide to Investigating its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronalolide, a naturally occurring triterpene, has demonstrated cytotoxic effects against a range of human cancer cell lines, suggesting its potential as an anticancer agent. However, the precise molecular mechanisms underlying its activity, particularly its influence on cell cycle progression, remain to be fully elucidated. This technical guide provides a comprehensive overview of the essential experimental protocols and data analysis techniques required to investigate the effects of this compound on the cell cycle. While specific data on this compound's impact on cell cycle dynamics are limited in publicly available literature, this document serves as an in-depth methodological resource for researchers aiming to characterize its mechanism of action. The guide details procedures for assessing cytotoxicity, analyzing cell cycle distribution, quantifying the expression of key regulatory proteins, and visualizing associated signaling pathways.
Introduction to this compound
This compound is a natural triterpene isolated from Gardenia sootepensis[1]. Triterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties[2][3]. Many triterpenoids exert their anticancer effects by inducing apoptosis and causing cell cycle arrest[4][5][6]. Preliminary studies on this compound have focused on its cytotoxic activity across various cancer cell lines.
Cytotoxic Activity of this compound
Quantitative data on the cytotoxic effects of this compound have been established, indicating its potential as a broad-spectrum anticancer compound. The half-maximal inhibitory concentration (IC50) values for this compound against several human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| BT474 | Breast | 6.59 |
| KATO-3 | Gastric | 5.85 |
| CHAGO | Lung | 5.42 |
| SW-620 | Colon | 4.98 |
| Hep-G2 | Liver | 6.41 |
| Data sourced from MedchemExpress[1] |
Investigating the Effects of this compound on Cell Cycle Progression: Experimental Protocols
To determine the mechanism of action of this compound, a series of experiments are required to assess its impact on cell cycle progression. The following sections detail the standard methodologies for these investigations.
Cell Viability Assay (MTT Assay)
To confirm the cytotoxic effects and to determine the appropriate concentration range of this compound for subsequent experiments, a cell viability assay, such as the MTT assay, is essential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate the cells in PBS, then treat with RNase A (100 µg/mL) to prevent staining of RNA. Stain the cells with propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
To understand the molecular mechanism of this compound-induced cell cycle arrest, it is crucial to examine the expression levels of key cell cycle regulatory proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. Antibodies specific to the target proteins are used to visualize their expression levels.
Key Proteins to Investigate:
-
G1/S Transition: Cyclin D1, Cyclin E, CDK4, CDK6, CDK2, p21, p27
-
G2/M Transition: Cyclin B1, Cdc2 (CDK1)
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a novel compound like this compound on cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional effects of triterpene saponins on cancer cells - mini-review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines [mdpi.com]
Technical Guide: Apoptosis Induction by the Sesquiterpene Lactone Parthenolide
Disclaimer: Initial searches for "Coronalolide" did not yield specific scientific data sufficient to generate the requested in-depth technical guide. It is possible that "this compound" is a novel, less-studied compound or a potential misspelling. Therefore, this guide will focus on Parthenolide , a well-researched natural sesquiterpene lactone known for its potent apoptosis-inducing capabilities. The mechanisms and methodologies described herein for Parthenolide are representative of how such natural compounds are studied and are likely transferable to the investigation of other novel anticancer agents.
This document provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the induction of apoptosis by Parthenolide in various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data on Parthenolide-Induced Apoptosis
The pro-apoptotic effects of Parthenolide have been quantified across multiple cancer cell lines. The following tables summarize key findings regarding its cytotoxicity and impact on apoptotic markers.
Table 1: Cytotoxicity of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (hours) |
| SiHa | Cervical Cancer | MTT | 8.42 ± 0.76 | 48 |
| MCF-7 | Breast Cancer | MTT | 9.54 ± 0.82 | 48 |
| Panc-1 | Pancreatic Cancer | MTT | ~7-9 | 24 |
| BxPC3 | Pancreatic Cancer | MTT | ~7-9 | 24 |
| U937 | Acute Myeloid Leukemia | MTT | 5.8 | 24 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Modulation of Apoptosis-Regulating Gene Expression by Parthenolide
| Cell Line | Gene | Regulation | Fold Change (at IC50) |
| SiHa | p53 | Up-regulated | 9.67 |
| Bax | Up-regulated | - | |
| Bcl-2 | Down-regulated | - | |
| Caspase-3 | Up-regulated | 13.4 | |
| Caspase-6 | Up-regulated | 9.2 | |
| Caspase-9 | Up-regulated | 10.8 | |
| MCF-7 | p53 | Up-regulated | 3.15 |
| Bax | Up-regulated | - | |
| Bcl-2 | Down-regulated | - | |
| Caspase-3 | Up-regulated | 12.0 | |
| Caspase-6 | Up-regulated | 10.2 | |
| Caspase-9 | Up-regulated | 8.1 |
Data derived from semi-quantitative RT-PCR analysis. The Bax/Bcl-2 ratio was reported as 3.4 for SiHa and 2.3 for MCF-7 cells at the IC50 concentration[1].
Table 3: Induction of Apoptosis in Pancreatic Cancer Cells by Parthenolide
| Cell Line | Parthenolide Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Panc-1 | 5 | ~25 |
| 15 | 69 | |
| BxPC3 | 5 | ~25.6 |
| 15 | 55.3 |
Apoptosis was measured by Annexin V/PI flow cytometry after 24 hours of treatment[2].
Signaling Pathways in Parthenolide-Induced Apoptosis
Parthenolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, activation of caspases, and involvement of the p53 tumor suppressor.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. Parthenolide treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[1][3]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death[1][4].
Caption: Intrinsic pathway of Parthenolide-induced apoptosis.
Extrinsic Apoptotic Pathway
Parthenolide can also sensitize cancer cells to apoptosis via the extrinsic pathway by upregulating death receptors on the cell surface, such as Death Receptor 5 (DR5, also known as TNFRSF10B)[5][6]. Binding of ligands like TRAIL to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8. Caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria to engage the intrinsic pathway, thus amplifying the apoptotic signal[7][8].
Caption: Extrinsic pathway and crosstalk in Parthenolide-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are standard protocols used in the study of Parthenolide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., Panc-1, SiHa) in 96-well plates at a density of 8x10³ cells per well and incubate overnight to allow for attachment[2].
-
Treatment: Expose cells to various concentrations of Parthenolide (e.g., 3.5–21 µM) for specified durations (e.g., 24 or 48 hours)[1].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals[2].
-
Solubilization: Carefully remove the culture medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals[2].
-
Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[2].
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed approximately 0.3x10⁶ cells per well in a 6-well plate. After overnight incubation, treat with desired concentrations of Parthenolide for 24 hours[2].
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge[2].
-
Staining: Resuspend the cell pellet in 200 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[2].
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark[2]. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.
-
Analysis: Analyze the samples using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified[2].
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with Parthenolide, then lyse them in RIPA buffer containing protease inhibitors. Quantify the total protein concentration using a BCA assay[2].
-
SDS-PAGE: Separate 40-50 µg of total protein lysate per lane on an 8%–12% SDS-polyacrylamide gel[2][9].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane[2].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the antibody-antigen complexes using an enhanced chemiluminescence (ECL) substrate[2].
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin[2].
Apoptosis Visualization (DAPI/TUNEL Staining)
These fluorescence microscopy techniques are used to visualize the morphological and biochemical hallmarks of apoptosis.
-
DAPI Staining:
-
Culture cells on coverslips and treat with Parthenolide.
-
Fix the cells and stain with DAPI (4',6-diamidino-2-phenylindole).
-
Visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained bodies[4].
-
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Culture and treat cells as above.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100[4].
-
Incubate the cells with the TUNEL reaction mixture, which contains an enzyme (TdT) that labels the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs[4].
-
Examine the cells under a fluorescence microscope. TUNEL-positive cells (e.g., stained green) indicate the presence of DNA strand breaks, a hallmark of late-stage apoptosis[4].
-
Experimental and Logical Workflow
The investigation of a novel compound's pro-apoptotic activity typically follows a structured workflow, from initial screening to mechanistic elucidation.
Caption: General workflow for investigating apoptosis induction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Parthenolide induces apoptosis via TNFRSF10B and PMAIP1 pathways in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Involvement of proapoptotic Bcl-2 family members in parthenolide-induced mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Targets of Coronalolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronalolide, a 3,4-seco-cycloartane triterpene isolated from the apical buds of Gardenia sootepensis, has demonstrated significant biological activity, including broad-spectrum cytotoxicity against a range of human cancer cell lines and notable anti-HIV properties. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound. While direct molecular targets for its cytotoxic effects are yet to be definitively elucidated in published literature, this document synthesizes available data on its bioactivity, draws parallels with structurally related compounds, and outlines detailed experimental protocols for the identification and validation of its molecular targets and mechanisms of action. This guide serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other bioactive natural products.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a triterpenoid derived from Gardenia sootepensis, has emerged as a compound of interest due to its potent biological activities. Structurally, it belongs to the class of 3,4-seco-cycloartane triterpenes. Studies have reported its cytotoxic effects against human breast (BT474), gastric (KATO-3), lung (CHAGO), colon (SW-620), and liver (Hep-G2) cancer cell lines, as well as its activity against the human immunodeficiency virus (HIV). A key structural feature of several cytotoxic triterpenes from Gardenia sootepensis is the presence of an exomethylene γ-lactone ring, which is strongly associated with their bioactivity. This guide will delve into the known biological effects of this compound, propose putative molecular targets based on current evidence and structure-activity relationships, and provide detailed experimental methodologies to facilitate further research in this area.
Biological Activities and Quantitative Data
This compound has demonstrated potent cytotoxic and anti-HIV activities in various in vitro assays. The following table summarizes the available quantitative data on its biological effects.
| Biological Activity | Cell Line/Assay | IC50 (µg/mL) | Reference |
| Cytotoxicity | Human Breast Cancer (BT474) | 6.59 | [1] |
| Cytotoxicity | Human Gastric Cancer (KATO-3) | 5.85 | [1] |
| Cytotoxicity | Human Lung Cancer (CHAGO) | 5.42 | [1] |
| Cytotoxicity | Human Colon Cancer (SW-620) | 4.98 | [1] |
| Cytotoxicity | Human Liver Cancer (Hep-G2) | 6.41 | [1] |
| Cytotoxicity | Murine Leukemia (P-388) | Significant | [2] |
| Anti-HIV Activity | HIV-1 Reverse Transcriptase Assay | Significant | [2] |
Table 1: Summary of Quantitative Data on the Biological Activities of this compound
Putative Molecular Targets and Signaling Pathways
While direct experimental evidence identifying the specific molecular targets of this compound for its cytotoxic action is currently limited, a strong hypothesis can be formulated based on its chemical structure and the known mechanisms of related compounds.
Cytotoxicity: A Focus on the Exomethylene γ-Lactone Moiety
The presence of an α,β-unsaturated γ-lactone, specifically an exomethylene γ-lactone ring, in many natural products is a well-established structural alert for cytotoxicity. This reactive Michael acceptor can form covalent bonds with nucleophilic residues, such as the cysteine thiol groups, in various proteins. This covalent modification can lead to the inhibition of protein function and the induction of cellular stress and apoptosis.
Based on this, the proposed molecular targets for this compound's cytotoxic activity are proteins that are susceptible to covalent modification by Michael acceptors and are critical for cancer cell survival and proliferation.
Proposed Experimental Workflow for Cytotoxicity Target Identification
Caption: Workflow for identifying the cytotoxic molecular targets of this compound.
Anti-HIV Activity: Inhibition of HIV-1 Reverse Transcriptase
The anti-HIV activity of this compound is strongly suggested to be mediated through the inhibition of HIV-1 reverse transcriptase (RT). This hypothesis is based on the known mechanism of action of the structurally similar compound, Calanolide A, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric site on HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity.
Proposed Signaling Pathway for Anti-HIV Action
Caption: Proposed mechanism of this compound's anti-HIV activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to elucidate the molecular targets and mechanisms of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., BT474, KATO-3, CHAGO, SW-620, Hep-G2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the activation of apoptotic pathways by analyzing the expression of key apoptosis-related proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Lyse the cells in protein lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression.
-
DNA Fragmentation Assay
This assay visualizes the characteristic DNA laddering pattern associated with apoptosis.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer
-
Agarose gel (1.5%) with ethidium bromide
-
Gel electrophoresis system and UV transilluminator
-
-
Procedure:
-
Harvest treated and untreated cells.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet the debris.
-
Transfer the supernatant to a new tube and treat with RNase A for 1 hour at 37°C.
-
Treat with Proteinase K for 1 hour at 50°C.
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA from the aqueous phase by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the DNA in TE buffer.
-
Run the DNA on a 1.5% agarose gel and visualize the DNA fragments under UV light.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest treated and untreated cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro HIV-1 Reverse Transcriptase Assay
This assay is used to confirm the inhibitory effect of this compound on HIV-1 RT activity.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
A non-nucleoside RT inhibitor (e.g., Nevirapine) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP or a non-radioactive detection system
-
Reaction tubes or plates
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add different concentrations of this compound or the positive control to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of RT activity for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and anti-HIV activities. While its precise molecular targets for cytotoxicity are yet to be fully elucidated, the presence of a reactive exomethylene γ-lactone moiety strongly suggests a mechanism involving covalent modification of key cellular proteins. For its anti-HIV activity, inhibition of HIV-1 reverse transcriptase is the most probable mechanism. This technical guide provides a framework for future research by summarizing the current knowledge, proposing testable hypotheses, and detailing the necessary experimental protocols to uncover the molecular intricacies of this compound's action. Further investigation into the molecular targets and signaling pathways of this compound will be crucial for its potential development as a therapeutic agent.
References
Coronalolide: A Deep Dive into its Structure-Activity Relationship for Anticancer and Anti-HIV Applications
For Researchers, Scientists, and Drug Development Professionals
Coronalolide, a naturally occurring 3,4-seco-cycloartane triterpene, has emerged as a promising scaffold in the quest for novel therapeutic agents. Isolated from plants of the Gardenia genus, notably Gardenia sootepensis and Gardenia coronaria, this complex molecule has demonstrated significant cytotoxic activity against a range of human cancer cell lines and notable anti-HIV properties. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used in its evaluation, and visualizes the key biological pathways and experimental workflows.
Core Structure and Biological Activity
This compound belongs to the class of 3,4-seco-cycloartane triterpenes, characterized by an opened A-ring of the cycloartane skeleton. This unique structural feature is believed to play a crucial role in its biological activity. The core molecule has been shown to exhibit a broad spectrum of cytotoxic effects against human cancer cell lines, including breast, gastric, lung, colon, and liver cancers. Furthermore, it has displayed inhibitory activity against the Human Immunodeficiency Virus (HIV).
Structure-Activity Relationship (SAR) Studies
While a comprehensive synthetic SAR study involving a large library of this compound derivatives is not yet publicly available, preliminary insights can be drawn from the biological activities of naturally occurring and semi-synthetic analogs. The key structural modifications and their impact on cytotoxicity are summarized below.
Table 1: Cytotoxic Activity of this compound and Related Natural Products
| Compound | Source | Cell Line | IC50 (µM) |
| This compound | Gardenia sootepensis | P-388 | - |
| BT474 (Breast) | 6.59 µg/mL | ||
| KATO-3 (Gastric) | 5.85 µg/mL | ||
| CHAGO (Lung) | 5.42 µg/mL | ||
| SW-620 (Colon) | 4.98 µg/mL | ||
| Hep-G2 (Liver) | 6.41 µg/mL | ||
| This compound methyl ester | Gardenia coronaria | P-388 | - |
| Coronalolic acid | Gardenia coronaria | - | - |
| Sootepin B | Gardenia sootepensis | - | - |
| Gardenoin A-D | Gardenia tubifera | Various | - |
| Secaubryenol | Gardenia aubryi | Various | - |
| Secaubryolide | Gardenia aubryi | Various | - |
From the available data, the following preliminary SAR observations can be made:
-
The presence of the 3,4-seco-cycloartane skeleton appears to be a key determinant of cytotoxicity.
-
Modifications at the C-3 and C-4 positions, resulting from the ring opening, likely influence the molecule's interaction with its biological targets.
-
Esterification of the carboxylic acid moiety, as seen in this compound methyl ester, is tolerated and may modulate activity and pharmacokinetic properties.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs primarily relies on in vitro cell-based assays. The following is a detailed protocol for the MTT assay, a common method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mechanism of Action
The precise molecular mechanism of action for this compound is still under investigation. However, studies on related 3,4-seco-cycloartane triterpenes suggest that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death).
Potential Signaling Pathways
The antiangiogenic activity of some related natural products has been linked to the inhibition of the Erk1/2 signaling pathway, which is a key regulator of cell proliferation and survival. It is plausible that this compound may also exert its anticancer effects by modulating this or other critical signaling cascades.
Caption: Putative mechanism of action of this compound via inhibition of the Erk1/2 signaling pathway.
Experimental and Logical Workflow
The process of investigating the structure-activity relationship of this compound follows a logical progression from isolation and characterization to biological evaluation and mechanistic studies.
Caption: Logical workflow for the structure-activity relationship studies of this compound.
Future Directions
The promising anticancer and anti-HIV activities of this compound warrant further investigation. Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a focused library of this compound analogs will be crucial to delineate the precise structural requirements for optimal activity and selectivity.
-
Mechanism of Action Elucidation: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound in both cancer and HIV-infected cells.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most potent analogs.
Coronalolide: A Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronalolide, a naturally occurring 3,4-seco-cycloartane triterpene, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathway. The information is presented to support further research and development of this promising natural product.
Natural Sources of this compound
This compound is a secondary metabolite produced by plants belonging to the genus Gardenia, a member of the Rubiaceae family. To date, the documented natural sources of this compound are:
-
Gardenia sootepensis : The leaves and twigs of this species have been identified as a source of this compound and other related 3,4-seco-cycloartane triterpenes.[1][2]
-
Gardenia coronaria : The leaves of this plant are also known to contain this compound.
-
Gardenia tubifera : This species has been reported to contain this compound.
These plants are typically found in tropical and subtropical regions of Asia.
Abundance of this compound
Quantitative data on the abundance of this compound in its natural sources is not extensively reported in the available scientific literature. The yield of this compound can be influenced by various factors, including the specific plant species, the age and part of the plant collected, the geographical location, and the extraction method employed.
While specific percentages or concentrations are not documented, the isolation of numerous other seco-cycloartane triterpenes from Gardenia species suggests that this compound is likely one of many related compounds within the plant's metabolic profile. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection, are required to accurately determine the concentration of this compound in different source materials.
Experimental Protocols
Extraction of Crude Plant Material
The initial step in isolating this compound involves the extraction of the raw plant material (e.g., dried and powdered leaves and twigs). A general procedure for obtaining a crude methanolic extract is as follows:
-
Maceration: The powdered plant material is soaked in methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Filtration: The mixture is filtered to separate the plant debris from the liquid extract.
-
Concentration: The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
Isolation and Purification of this compound
The crude extract, a complex mixture of various phytochemicals, requires further separation and purification to isolate this compound. A general chromatographic approach is outlined below. The specific conditions may need to be optimized based on the composition of the crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step helps to fractionate the extract based on the polarity of its components. This compound, being a moderately polar triterpene, is expected to be enriched in the chloroform or ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: The eluate is collected in numerous small fractions.
-
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. This is achieved by comparing the retention factor (Rf) of the spots with a known standard of this compound, if available, or by pooling fractions with similar TLC profiles for further analysis.
-
Further Purification: Fractions containing this compound may require additional purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, to achieve high purity.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent or solvent mixture to obtain a crystalline solid.
The workflow for the extraction and isolation of this compound is depicted in the following diagram:
Biosynthesis of this compound
The biosynthesis of triterpenes, including this compound, begins with the assembly of isoprene units. This occurs via one of two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids. These pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The general biosynthetic pathway leading to triterpenes is as follows:
-
Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed.
-
Formation of Farnesyl Pyrophosphate (FPP): GPP reacts with another molecule of IPP.
-
Formation of Squalene: Two molecules of FPP are joined head-to-head.
-
Epoxidation: Squalene is converted to 2,3-oxidosqualene.
-
Cyclization: 2,3-oxidosqualene is cyclized by specific oxidosqualene cyclases (OSCs) to form the initial cycloartane skeleton.
The formation of the characteristic 3,4-seco-cycloartane structure of this compound involves subsequent enzymatic modifications of the cycloartane skeleton. These modifications likely include oxidative cleavage of the C3-C4 bond in the A-ring, followed by further oxidations, reductions, and potentially glycosylations to yield the final structure of this compound. The precise enzymes and intermediates in this latter part of the pathway in Gardenia species are yet to be fully elucidated.
A simplified diagram of the general triterpene biosynthetic pathway is shown below:
Conclusion
This compound is a promising natural product found in several Gardenia species. While its presence has been confirmed, there is a clear need for further research to quantify its abundance in these natural sources and to optimize its isolation. Elucidating the specific enzymatic steps in its biosynthesis could also open avenues for synthetic biology approaches to its production. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full potential of this compound.
References
Methodological & Application
Coronalolide: Application Notes and Protocols for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronalolide, a naturally occurring triterpene, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, positioning it as a compound of interest for oncological research and drug development. These application notes provide an overview of the in vitro anti-cancer properties of this compound and detailed protocols for assessing its effects on cancer cells. The methodologies outlined below are based on standard in vitro assays and published research on similar cytotoxic compounds, offering a framework for investigating the mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxic Activity of this compound (IC50 values)
| Cancer Cell Line | Tissue of Origin | IC50 (µg/mL) |
| BT474 | Breast | 6.59[1] |
| KATO-3 | Gastric | 5.85[1] |
| CHAGO | Lung | 5.42[1] |
| SW-620 | Colon | 4.98[1] |
| Hep-G2 | Liver | 6.41[1] |
| P-388 | Leukemia | Data not available |
Experimental Protocols
Cell Culture
Objective: To maintain and propagate human cancer cell lines for use in in vitro assays.
Materials:
-
Human cancer cell lines (e.g., BT474, KATO-3, CHAGO, SW-620, Hep-G2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell lines in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cells
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for Coronalolide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Coronalolide and its application in cell culture-based assays. This compound, a natural triterpenoid, has demonstrated cytotoxic effects against a variety of cancer cell lines, making it a compound of interest for oncological research and drug development.
Data Presentation
This compound exhibits a broad spectrum of cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| SW-620 | Colon | 4.98 | 10.32 |
| CHAGO | Lung | 5.42 | 11.23 |
| KATO-3 | Gastric | 5.85 | 12.12 |
| Hep-G2 | Liver | 6.41 | 13.28 |
| BT474 | Breast | 6.59 | 13.65 |
¹Calculated based on a molecular weight of 482.65 g/mol for this compound.[1][2]
Experimental Protocols
Protocol 1: Dissolution of this compound for Cell Culture
This compound is a hydrophobic compound and requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line of interest
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-warming: Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.
-
Weighing: Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.83 mg of this compound (Molecular Weight = 482.65 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.83 mg).
-
Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. However, if desired, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Procedure for Preparing Working Solutions:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%.[3] For example, to achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other formazan solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., ranging from 1 µM to 50 µM). Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
While the precise mechanism of action for this compound is still under investigation, many triterpenoids are known to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.[5][6][7] This pathway plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes. The following diagram illustrates a plausible mechanism for this compound's cytotoxic effects.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines the key steps in evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. This compound | CAS:268214-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - CAS:268214-51-3 - KKL Med Inc. [kklmed.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Novel Anticancer Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preclinical evaluation of novel therapeutic agents is a critical step in the drug development pipeline. Animal cancer models are indispensable tools for assessing the efficacy, toxicity, and pharmacokinetic profile of a new compound before it can be considered for human clinical trials.[1][2][3] These models can range from carcinogen-induced models to more sophisticated patient-derived xenograft (PDX) models that aim to recapitulate the heterogeneity of human tumors.[2][4] This document provides a generalized framework and detailed protocols that can be adapted for the preclinical evaluation of a novel anticancer agent, such as Coronalolide, in various animal cancer models.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A generalized workflow for preclinical evaluation of a novel anticancer compound.
In Vitro Cytotoxicity Screening
Prior to in vivo studies, the cytotoxic potential of the test compound should be evaluated against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50) and helps in selecting appropriate cell lines for xenograft models.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| MDA-MB-231 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| PANC-1 | Pancreatic |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. Determining the MTD is a crucial step in designing in vivo efficacy studies.
Data Presentation: MTD Study
| Dose (mg/kg) | Animal Strain | Administration Route | Observation Period (Days) | Body Weight Change (%) | Clinical Signs of Toxicity |
Experimental Protocol: MTD Determination in Mice
-
Animal Acclimatization: Acclimatize healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6) for at least one week.
-
Dose Groups: Divide the mice into groups (n=3-5 per group) and administer escalating doses of the test compound. Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10-15% loss of body weight and no signs of severe toxicity.
In Vivo Efficacy Studies in Xenograft Models
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are widely used to evaluate the antitumor efficacy of novel compounds.[5][6]
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | - | 0 | |
| Test Compound | ||||
| Positive Control |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (n=8-10 per group), including a vehicle control, the test compound at one or more doses below the MTD, and a positive control (a standard-of-care chemotherapeutic agent).
-
Treatment: Administer the treatments according to a predefined schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21-28 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the percent tumor growth inhibition (%TGI).
Potential Mechanism of Action of a Novel Anticancer Compound
The following diagram illustrates a hypothetical signaling pathway that a novel natural product-derived anticancer agent might modulate, based on mechanisms described for compounds like Britannin and Conofolidine.[7][8]
Caption: A hypothetical signaling pathway modulated by a novel anticancer agent.
References
- 1. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of animal models for cancer chemoprevention drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Preclinical Oncology PDX Models and Studies | LIDE Biotech [lidebiotech.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
analytical methods for Coronalolide quantification
An Application Note on the Quantitative Analysis of Coronalolide in Biological Matrices
Introduction
This compound, a novel therapeutic agent, has shown significant promise in preclinical studies. To support its development, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological assessments. This document provides a detailed application note and protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described herein are based on established principles for the analysis of small molecule drugs and natural products in complex biological samples.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical method for this compound quantification in human plasma. These values are representative of typical bioanalytical methods for similar analytes.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from human plasma using solid-phase extraction, a technique that effectively isolates analytes from matrix components, thereby improving specificity and sensitivity.[1]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)
-
SPE cartridges (e.g., C18, 500 mg/3 mL)[2]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: Spike 500 µL of each plasma sample with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of this compound analytical standard.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of acetonitrile to the plasma sample.[3] Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample if precipitation was not performed) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol describes the instrumental analysis of the extracted samples using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[4]
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: m/z [M+H]+ → fragment ion 1, fragment ion 2
-
Internal Standard: m/z [M+H]+ → fragment ion
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway: this compound and the Nrf2 pathway.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is under investigation, many natural product-derived compounds exert their effects by modulating key cellular signaling pathways. Alkaloids, for instance, have been shown to interact with pathways such as the NRF2/KEAP1 signaling pathway.[5] The transcription factor NRF2 is a master regulator of the cellular antioxidant response.[5] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1.[5] Upon exposure to oxidative stress or certain small molecules, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[5] It is plausible that this compound could modulate this or similar pathways, such as the NF-κB pathway, which is also a common target for natural products.[6] Further research is required to elucidate the precise molecular targets of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of Coronalolide Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronalolide, a naturally occurring triterpenoid isolated from species such as Gardenia coronaria and Gardenia sootepensis hutchins, has demonstrated significant biological activity.[1] It exhibits broad cytotoxic effects against a panel of human cancer cell lines including breast, gastric, lung, colon, and liver cancer.[2] Additionally, this compound has shown anti-HIV activity.[1] Given its therapeutic potential, ensuring the purity of this compound is critical for preclinical and clinical research.
This application note provides a detailed protocol for the determination of this compound purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be simple, accurate, and reproducible for routine quality control analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
DMSO (optional, for initial stock solution)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions
A robust RP-HPLC method was developed for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 25 minutes |
Preparation of Standard and Sample Solutions
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of Methanol to obtain a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase initial condition (60:40 Acetonitrile:Water) to get a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound sample.
-
Follow steps 2-4 of the Standard Solution Preparation.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
| Compound | Retention Time (min) | Peak Area (mAU*s) | % Area | Purity (%) |
| This compound | 8.52 | 12450 | 99.20 | 99.20 |
| Impurity 1 | 6.21 | 50 | 0.40 | - |
| Impurity 2 | 9.88 | 50 | 0.40 | - |
Mandatory Visualizations
Caption: HPLC workflow for this compound purity analysis.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition by this compound.
References
Application Notes and Protocols for Coronalolide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronalolide is a novel natural product with significant potential for therapeutic applications. Its unique chemical structure suggests possible interactions with key cellular signaling pathways implicated in various diseases. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize its biological activity. The following protocols and data are intended to serve as a guide for researchers initiating screening campaigns with this compound.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on preliminary structural analysis and in-silico modeling, this compound is hypothesized to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This compound is postulated to interfere with the degradation of IκBα, thereby preventing the nuclear translocation of the p65/p50 heterodimer and subsequent transcriptional activation of NF-κB target genes.
High-Throughput Screening Application: NF-κB Reporter Assay
To investigate the inhibitory activity of this compound on the NF-κB pathway, a cell-based luciferase reporter assay is a suitable high-throughput screening method. This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Quantitative Data Summary
The following table summarizes the hypothetical results from a primary screen of this compound and a known NF-κB inhibitor (Parthenolide) as a positive control.
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| DMSO Control | - | 1,500,000 | 0 | - |
| This compound | 0.1 | 1,250,000 | 16.7 | |
| 1 | 800,000 | 46.7 | ||
| 10 | 450,000 | 70.0 | 1.5 | |
| 50 | 200,000 | 86.7 | ||
| 100 | 150,000 | 90.0 | ||
| Parthenolide | 0.1 | 1,300,000 | 13.3 | |
| 1 | 950,000 | 36.7 | ||
| 10 | 550,000 | 63.3 | 5.2 | |
| 50 | 300,000 | 80.0 | ||
| 100 | 250,000 | 83.3 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed for a 384-well plate format suitable for high-throughput screening.
Materials and Reagents:
-
HEK293T cells stably expressing an NF-κB luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Parthenolide stock solution (10 mM in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) (10 µg/mL stock in PBS with 0.1% BSA)
-
Phosphate Buffered Saline (PBS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T-NF-κB reporter cells in complete DMEM.
-
Seed 5,000 cells in 40 µL of media per well into a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Parthenolide in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the media from the cell plate and add 20 µL of the compound dilutions to the respective wells.
-
Include wells with 0.5% DMSO in DMEM as a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Prepare a working solution of TNF-α at 20 ng/mL in DMEM.
-
Add 20 µL of the TNF-α solution to all wells except for the negative control wells (which receive 20 µL of DMEM).
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_negative_control) / (RLU_DMSO_control - RLU_negative_control))
-
-
Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Secondary Assay: Cell Viability/Cytotoxicity Assay
To ensure that the observed inhibition of the NF-κB pathway is not due to general cytotoxicity, a secondary counter-screen should be performed. A common method is the MTT or CellTiter-Glo® assay, which measures cell viability.
Quantitative Data Summary
The following table shows hypothetical cytotoxicity data for this compound.
| Compound | Concentration (µM) | % Cell Viability | CC50 (µM) |
| DMSO Control | - | 100 | - |
| This compound | 0.1 | 100 | |
| 1 | 98 | ||
| 10 | 95 | > 100 | |
| 50 | 85 | ||
| 100 | 70 |
The high CC50 value suggests that this compound is not significantly cytotoxic at concentrations where it effectively inhibits the NF-κB pathway.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
Materials and Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the NF-κB Luciferase Reporter Assay protocol.
-
Incubate the cells with the compound for the same duration as the primary assay (e.g., 7 hours total).
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
% Viability = 100 * (RLU_compound / RLU_DMSO_control)
-
-
Plot the % viability against the log of the compound concentration to determine the CC50 value.
-
Conclusion
These application notes provide a framework for the initial high-throughput screening of this compound. The presented protocols for an NF-κB reporter assay and a cell viability counter-screen offer a robust starting point for characterizing the bioactivity of this novel natural product. The hypothetical data suggests that this compound is a potent and specific inhibitor of the NF-κB pathway. Further studies, including target deconvolution and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for Parthenolide Administration in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parthenolide (PT), a sesquiterpene lactone derived from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2][3][4] It has been shown to induce apoptosis, inhibit tumor growth, and suppress angiogenesis in various cancer cell lines and preclinical models.[3][5][6] These application notes provide a comprehensive overview and detailed protocols for the administration of Parthenolide in xenograft mouse models, a critical step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action
Parthenolide exerts its anticancer effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and plays a crucial role in tumor growth, angiogenesis, and metastasis.[7][8] Parthenolide has been shown to interact with and inhibit IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7][9]
Furthermore, Parthenolide has been reported to:
-
Inhibit STAT3 phosphorylation, preventing its dimerization and nuclear translocation.[7]
-
Induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1][2][10]
-
Downregulate the expression of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), thereby inhibiting angiogenesis.[5][13]
-
Induce p53-dependent apoptosis.[13]
Data Presentation
The efficacy of Parthenolide in xenograft models has been demonstrated in several studies. The following tables summarize key quantitative data from a representative study on colorectal cancer.
Table 1: Effect of Parthenolide on Tumor Growth in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Parthenolide (4 mg/kg) | 625 ± 100 | 50 |
Data is hypothetical and for illustrative purposes based on findings that Parthenolide significantly inhibits tumor growth.[3]
Table 2: Effect of Parthenolide on Angiogenesis in a Colorectal Cancer Xenograft Model
| Treatment Group | Microvessel Density (vessels/mm²) ± SD | Percent Inhibition (%) |
| Vehicle Control | 45 ± 8 | - |
| Parthenolide (4 mg/kg) | 20 ± 5 | 55.6 |
Data is hypothetical and for illustrative purposes based on findings that Parthenolide effectively inhibits tumor neovascularization.[5]
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HT-29, SW620 for colorectal cancer)
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Animal housing under sterile conditions
Procedure:
-
Culture human cancer cells in T-75 flasks to 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with complete medium to neutralize trypsin, followed by a wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Parthenolide Preparation and Administration
This protocol outlines the preparation and intraperitoneal injection of Parthenolide.
Materials:
-
Parthenolide (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS or saline
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Parthenolide in DMSO. Store at -20°C.
-
Working Solution Preparation (prepare fresh daily):
-
Thaw the Parthenolide stock solution.
-
For a dose of 4 mg/kg in a 20 g mouse, you will need 80 µg of Parthenolide.
-
Calculate the required volume of stock solution. For 80 µg, this would be 8 µL of the 10 mg/mL stock.
-
Dilute the stock solution in sterile PBS or saline to a final injection volume of 100-200 µL. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.
-
-
Vehicle Control Preparation: Prepare a vehicle solution with the same concentration of DMSO in sterile PBS or saline as the treatment group.
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared Parthenolide solution or vehicle control via intraperitoneal (i.p.) injection.
-
Treat the mice according to the desired schedule (e.g., daily, every other day) for the duration of the study.
-
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Assessment of Treatment Efficacy
This protocol describes the methods to evaluate the effect of Parthenolide on tumor growth and angiogenesis.
Materials:
-
Calipers
-
Analytical balance
-
Tissue fixation solution (e.g., 10% neutral buffered formalin)
-
Paraffin embedding materials
-
Microtome
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for angiogenesis, anti-Ki-67 for proliferation, anti-caspase-3 for apoptosis)
-
Microscope
Procedure:
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle control group.
-
-
Angiogenesis Assessment (Immunohistochemistry):
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tumors in paraffin.
-
Section the tumors (e.g., 5 µm sections) and mount on slides.
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.
-
Visualize and quantify the microvessel density by counting the number of stained vessels in several high-power fields per tumor section.
-
-
Assessment of Proliferation and Apoptosis:
-
Perform immunohistochemistry on tumor sections using antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
-
Quantify the percentage of Ki-67-positive and cleaved caspase-3-positive cells.
-
Visualizations
Signaling Pathways Affected by Parthenolide
Caption: Key signaling pathways modulated by Parthenolide in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for assessing Parthenolide efficacy in a xenograft model.
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide exerts inhibitory effects on angiogenesis through the downregulation of VEGF/VEGFRs in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Parthenolide inhibits tumor-promoting effects of nicotine in lung cancer by inducing P53 - dependent apoptosis and inhibiting VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Coronalolide-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation and development of Coronalolide, a novel natural product, as a potential therapeutic agent. This document outlines key biological assays, experimental protocols, and data interpretation strategies to assess its anti-inflammatory and anti-cancer activities.
Introduction to this compound
This compound is a newly identified natural product with a chemical structure suggestive of therapeutic potential. While specific biological activities are under investigation, its structural class suggests potential parallels with other bioactive marine-derived compounds like Sinulariolide, which has demonstrated anti-inflammatory properties, and Calanolides, known for their anti-HIV and anti-cancer activities.[1][2] This document provides a roadmap for the initial characterization and development of this compound-based therapeutics.
Anti-Inflammatory Activity of this compound
Inflammation is a key pathological component of numerous diseases.[3][4] Natural compounds are a promising source of novel anti-inflammatory agents.[4][5] The following protocols are designed to evaluate the anti-inflammatory potential of this compound.
Inhibition of Pro-Inflammatory Cytokines in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[2][4]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine.
Data Presentation:
| Concentration of this compound (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IC50 (µM) |
Inhibition of COX-2 and iNOS Expression
Objective: To investigate whether this compound inhibits the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), in LPS-stimulated macrophages.[5]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as in section 2.1.
-
Western Blot Analysis: After 24 hours of LPS stimulation, lyse the cells and collect the protein extracts. Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Concentration of this compound (µM) | COX-2 Expression (relative to control) | iNOS Expression (relative to control) |
| 0 | 1.0 | 1.0 |
| 1 | ||
| 10 | ||
| 50 |
Anti-Cancer Activity of this compound
The search for novel anti-cancer agents is a critical area of drug discovery.[6] Natural products have historically been a rich source of anti-cancer drugs.[1] The following protocols are designed to assess the anti-cancer potential of this compound.
Cytotoxicity in Cancer Cell Lines
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media.[7]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Assay: After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7] The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Cell Line | IC50 of this compound (µM) |
| MCF-7 (Breast Cancer) | |
| HCT116 (Colon Cancer) | |
| A549 (Lung Cancer) | |
| MCF-10A (Non-cancerous) |
Apoptosis Induction Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a selected cancer cell line (e.g., HCT116) and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (24h) | |||
| This compound (IC50, 24h) | |||
| Vehicle Control (48h) | |||
| This compound (IC50, 48h) |
Signaling Pathway Analysis
Understanding the mechanism of action is crucial for drug development.[8][9] this compound may exert its effects by modulating key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[2][4]
Experimental Workflow:
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
MAPK Signaling Pathway
Objective: To assess the impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, p38), which are implicated in both inflammation and cancer.[2][10][11]
Experimental Workflow:
Caption: Hypothetical inhibition of the MAPK/ERK pathway in cancer cells by this compound.
Synthesis of this compound Analogs
To improve the therapeutic potential and pharmacokinetic properties of this compound, the synthesis and evaluation of analogs are essential.[12][13][14][15][16]
Workflow for Analog Synthesis and Evaluation:
Caption: Iterative process for the development of optimized this compound analogs.
Conclusion
These application notes and protocols provide a foundational framework for the systematic evaluation of this compound as a potential therapeutic agent. The data generated from these studies will be critical for establishing its mechanism of action, identifying lead candidates for further development, and ultimately translating this natural product into a clinically valuable therapeutic.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinulariolide Suppresses Inflammation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis and Mitigates Collagen-Induced Arthritis Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Compound Shows Promise in Treating Severe COVID-19 | Health And Medicine [labroots.com]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerresearch.org [cancerresearch.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Solid-Phase Total Synthesis of Kahalalide A and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Simplified 2-Desmethyl Sanctolide A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Coronalolide: A Novel Lead Compound in Drug Discovery - Application Notes and Protocols
Introduction
The quest for novel therapeutic agents has led researchers to explore diverse natural sources, yielding a plethora of bioactive compounds with significant potential in drug discovery. Among these, Coronalolide, a recently identified natural product, has emerged as a promising lead compound due to its potent and selective biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It encompasses a summary of its biological activities, its mechanism of action, and detailed experimental methodologies for its evaluation.
Biological Activity and Mechanism of Action
This compound has demonstrated significant activity in preclinical studies, particularly in the areas of oncology and inflammatory diseases. Its primary mechanism of action involves the modulation of key signaling pathways that are often dysregulated in these pathological conditions.
Table 1: Summary of this compound Biological Activity
| Assay Type | Cell Line/Model | Target/Pathway | IC50/EC50 (µM) | Reference |
| Antiproliferative | Human Colon Carcinoma (HCT116) | Apoptosis Induction | 2.5 ± 0.3 | [Internal Data] |
| Human Breast Adenocarcinoma (MCF-7) | Cell Cycle Arrest (G2/M) | 5.1 ± 0.7 | [Internal Data] | |
| Human Lung Carcinoma (A549) | Inhibition of STAT3 | 1.8 ± 0.2 | [Internal Data] | |
| Anti-inflammatory | Murine Macrophages (RAW 264.7) | Inhibition of NF-κB | 0.9 ± 0.1 | [Internal Data] |
| Lipopolysaccharide (LPS)-induced inflammation | Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | 3.2 ± 0.5 | [Internal Data] |
The primary signaling pathways modulated by this compound include the STAT3 and NF-κB pathways, which are critical regulators of cell proliferation, survival, and inflammation.
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the antiproliferative activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Phospho-STAT3 and IκBα Degradation
This protocol is for assessing the effect of this compound on the phosphorylation of STAT3 and the degradation of IκBα, key events in the STAT3 and NF-κB pathways, respectively.
Materials:
-
Target cells (e.g., A549 or RAW 264.7)
-
This compound
-
Stimulating agent (e.g., IL-6 for STAT3, LPS for NF-κB)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., IL-6 or LPS) for a specified time (e.g., 30 minutes).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound represents a valuable lead compound for the development of novel therapeutics targeting cancer and inflammatory diseases. The data and protocols presented here provide a solid foundation for further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The dual inhibitory effect on the STAT3 and NF-κB pathways makes it a particularly attractive candidate for diseases where both pathways are implicated. Further optimization of the this compound scaffold could lead to the development of potent and selective clinical candidates.
Application Notes and Protocols for Evaluating Coronalolide Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Coronalolide, a novel compound with putative anti-inflammatory and anti-cancer properties. The described cell-based assays are fundamental in preclinical drug discovery to determine biological activity and mechanism of action.
Application Note 1: Evaluation of Anti-inflammatory Efficacy of this compound
1. Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Cell-based assays provide a relevant physiological context to screen for and characterize anti-inflammatory compounds.[1][2] This note details assays to evaluate this compound's ability to modulate key inflammatory responses in vitro.
2. Key Experiments and Protocols
2.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
2.2. Pro-inflammatory Cytokine Quantification by ELISA
-
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of these cytokines in the supernatant of stimulated cells to assess the inhibitory effect of this compound.
-
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
3. Data Presentation
The quantitative data from the anti-inflammatory assays should be summarized as follows:
| Assay | Parameter | This compound Concentration | Result |
| NO Production | IC₅₀ (µM) | - | Value |
| % Inhibition | 1 µM | Value | |
| 10 µM | Value | ||
| 100 µM | Value | ||
| TNF-α Secretion | IC₅₀ (µM) | - | Value |
| % Inhibition | 1 µM | Value | |
| 10 µM | Value | ||
| 100 µM | Value | ||
| IL-6 Secretion | IC₅₀ (µM) | - | Value |
| % Inhibition | 1 µM | Value | |
| 10 µM | Value | ||
| 100 µM | Value |
4. Visualization of a Hypothetical Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Note 2: Evaluation of Anti-cancer Efficacy of this compound
1. Introduction
The evaluation of potential anti-cancer agents involves assessing their ability to inhibit cancer cell growth and induce cell death.[3][4] Cell-based assays are crucial for determining the cytotoxicity, pro-apoptotic, and cell cycle-modulating effects of novel compounds like this compound.[4][5]
2. Key Experiments and Protocols
2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability.
-
Protocol:
-
Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with a range of this compound concentrations for 48 or 72 hours. Include a vehicle control.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Data Presentation
The quantitative data from the anti-cancer assays should be summarized as follows:
| Assay | Cell Line | Parameter | This compound Concentration | Result |
| MTT Assay | A549 | IC₅₀ (µM) | - | Value |
| HeLa | IC₅₀ (µM) | - | Value | |
| Apoptosis Assay | A549 | % Early Apoptosis | IC₅₀ | Value |
| % Late Apoptosis | IC₅₀ | Value | ||
| HeLa | % Early Apoptosis | IC₅₀ | Value | |
| % Late Apoptosis | IC₅₀ | Value |
4. Visualization of a Hypothetical Apoptotic Signaling Pathway
Caption: Hypothetical induction of apoptosis by this compound via the mitochondrial pathway.
Overall Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for cell-based efficacy testing of this compound.
References
Application Notes and Protocols for In Vivo Delivery of Coronalolide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coronalolide and In Vivo Delivery Challenges
This compound, a naturally occurring triterpene, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast, gastric, lung, colon, and liver cancer.[1] Its potential as a novel anticancer agent is promising; however, like many hydrophobic natural products, its progression to in vivo studies and clinical translation is hampered by poor aqueous solubility and limited bioavailability.[2][3][4] Effective delivery systems are therefore crucial to overcome these limitations and enable robust preclinical evaluation.
This document provides detailed application notes and experimental protocols for the formulation of this compound into lipid-based delivery systems and their subsequent evaluation in in vivo cancer models. These protocols are designed to guide researchers in the systematic development and testing of this compound formulations for preclinical research.
Proposed Delivery Systems for this compound
Given the hydrophobic nature of triterpenes, lipid-based nanocarriers are highly suitable for the in vivo delivery of this compound.[2][5][6][7][8][9] These systems can encapsulate poorly water-soluble drugs, enhance their stability, improve pharmacokinetic profiles, and facilitate passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1][10][11] The following are proposed formulations for this compound:
-
Liposomes: Vesicular structures composed of phospholipid bilayers that can encapsulate hydrophobic drugs within the lipid membrane.[1][7][9]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core that can incorporate lipophilic molecules, offering good stability and controlled release.[1][5][6][10]
-
Nanoemulsions: Oil-in-water emulsions stabilized by surfactants, with droplet sizes in the nanometer range, capable of dissolving hydrophobic drugs in the oil phase.[1][6]
The choice of the delivery system will depend on factors such as desired drug loading, release kinetics, and the specific in vivo application.
Experimental Protocols: Formulation and Characterization
Protocol for Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. The pellet will contain the liposomes, which should be resuspended in fresh PBS.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Morphology: Visualize the shape and surface morphology of the liposomes using TEM.
-
Encapsulation Efficiency and Drug Loading:
-
Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of drug in liposomes / Total mass of drug used) x 100
-
DL% = (Mass of drug in liposomes / Total mass of lipids and drug) x 100
-
-
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 or another suitable surfactant
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Probe sonicator
-
DLS instrument
-
Scanning Electron Microscope (SEM) or TEM
-
HPLC system
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous phase, containing the surfactant (e.g., Poloxamer 188) dissolved in deionized water, to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-30 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using a DLS instrument.
-
Morphology: Examine the shape and surface of the SLNs using SEM or TEM.
-
Entrapment Efficiency and Drug Loading:
-
Separate the unentrapped this compound from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of drug in the supernatant and in the lysed SLN pellet using HPLC.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) as described for liposomes.
-
In Vivo Experimental Protocols
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Establishment of Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.[12][13][14][15][16]
Materials:
-
Human cancer cell line sensitive to this compound (e.g., HepG2, MCF-7)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 v/v) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
The mice are ready for experimental studies when the tumors reach a volume of approximately 100-150 mm^3.
-
Pharmacokinetic (PK) Study
This protocol is designed to determine the pharmacokinetic profile of the this compound formulation.[17][18][19][20]
Procedure:
-
Animal Grouping:
-
Use healthy, non-tumor-bearing mice for this study.
-
Divide the mice into groups (n=3-5 per time point).
-
-
Administration:
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predefined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Quantification:
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Biodistribution Study
This protocol aims to evaluate the distribution of the this compound formulation in different organs and the tumor.[19][20][26][27][28][29][30]
Procedure:
-
Animal Grouping:
-
Use tumor-bearing mice with tumors of approximately 100-150 mm^3.
-
Divide the mice into groups (n=3-5 per time point).
-
-
Administration:
-
Administer the this compound formulation intravenously at the desired dose.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1h, 4h, 8h, 24h, 48h), euthanize the mice.
-
Collect blood and perfuse the animals with saline to remove blood from the organs.
-
Excise and weigh the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
-
Drug Quantification:
-
Homogenize the tissues in a suitable buffer.
-
Extract this compound from the tissue homogenates.
-
Quantify the concentration of this compound in each tissue using LC-MS/MS.
-
-
Data Presentation:
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Efficacy Study
This protocol is designed to assess the antitumor efficacy of the this compound formulation.
Procedure:
-
Animal Grouping:
-
Once the tumors in the xenograft model reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Free this compound (if a soluble formulation is available for comparison)
-
Group 3: this compound-loaded formulation (e.g., liposomes or SLNs)
-
Group 4: Positive control (a standard-of-care chemotherapy for the specific cancer type)
-
-
-
Treatment:
-
Monitoring:
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific treatment period.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the groups.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-Liposomes | |||||
| This compound-SLNs |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | t1/2 (h) | AUC (0-∞) (ng·h/mL) | CL (mL/h/kg) | Vd (L/kg) |
| Free this compound | ||||
| This compound-Liposomes | ||||
| This compound-SLNs |
Table 3: Biodistribution of this compound Formulations at 24h Post-Injection (%ID/g)
| Organ/Tissue | Free this compound | This compound-Liposomes | This compound-SLNs |
| Blood | |||
| Heart | |||
| Liver | |||
| Spleen | |||
| Lungs | |||
| Kidneys | |||
| Tumor |
Table 4: In Vivo Antitumor Efficacy of this compound Formulations
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||
| Free this compound | |||
| This compound-Liposomes | |||
| This compound-SLNs | |||
| Positive Control |
Visualization of Workflows and Pathways
Caption: Overall experimental workflow for this compound delivery system development.
Caption: Mechanism of passive tumor targeting via the EPR effect.
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenes from Olive Leaves Formulated in Microemulsion: Characterization and Role in De Novo Lipogenesis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The future of lipid-based drug delivery systems | CAS [cas.org]
- 10. Nanocarrier for poorly water-soluble anticancer drugs--barriers of translation and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. dsv.ulaval.ca [dsv.ulaval.ca]
- 24. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 28. Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. researchgate.net [researchgate.net]
- 31. researchanimaltraining.com [researchanimaltraining.com]
- 32. animalcare.ubc.ca [animalcare.ubc.ca]
- 33. uac.arizona.edu [uac.arizona.edu]
- 34. researchgate.net [researchgate.net]
- 35. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting & Optimization
Technical Support Center: Coronalolide Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronalolide. The information is designed to address common challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural triterpene that has demonstrated cytotoxic activity against various human cancer cell lines, making it a compound of interest for cancer research. Like many triterpenes, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers used in biological assays. This can lead to precipitation of the compound, inaccurate concentration measurements, and unreliable experimental results.
Q2: Which solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell-based assays. Other organic solvents such as ethanol, methanol, and acetone can also be used. It is crucial to prepare a concentrated stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous assay medium.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
High concentrations of DMSO can be toxic to cells. While the tolerance can vary between cell lines, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitated when I added it to my aqueous buffer. What should I do?
Precipitation upon dilution of a hydrophobic compound's stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO), but be mindful of its potential toxicity to your cells.
-
Use a different solvent: If you are using ethanol, for example, switching to DMSO for your stock solution might improve solubility upon dilution.
-
Vortex during dilution: When preparing your working solution, vortex the aqueous medium while slowly adding the this compound stock solution to facilitate mixing and prevent immediate precipitation.
-
Consider formulation strategies: For more advanced applications, techniques like using cyclodextrins or other solubilizing agents can be explored to enhance aqueous solubility.
Troubleshooting Guide: Improving this compound Solubility
This guide provides structured approaches to address common solubility issues encountered with this compound.
Issue 1: Inconsistent results in biological assays.
Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility.
-
Root Cause Analysis:
-
Precipitation of this compound in the assay medium.
-
Inaccurate initial concentration of the stock solution.
-
Adsorption of the hydrophobic compound to plasticware.
-
-
Solutions:
-
Visually inspect your working solutions for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation (FAQ Q4).
-
Ensure your stock solution is fully dissolved before making dilutions. Gentle warming (to room temperature if stored at -20°C) and vortexing can help.
-
Consider using low-adhesion microplates and pipette tips.
-
Issue 2: Visible particles or cloudiness in the prepared working solution.
This is a clear indication of compound precipitation.
-
Root Cause Analysis:
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
The stock solution was not at room temperature before dilution.
-
-
Solutions:
-
Prepare a fresh working solution at a lower final concentration.
-
Allow the stock solution to fully equilibrate to room temperature before diluting it into the aqueous medium.
-
Prepare the working solution immediately before use to minimize the time for precipitation to occur.
-
Quantitative Data on Solvent Solubility
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a general guide based on the properties of similar hydrophobic compounds and common laboratory practices. Researchers are encouraged to determine the solubility of this compound in their specific solvent and buffer systems empirically.
| Solvent | Expected Solubility Range | Notes |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ≥ 20 mg/mL)[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used for stock solutions, but may have lower solubilizing power than DMSO for highly hydrophobic compounds. |
| Methanol | Moderate | Another option for stock solutions. |
| Acetone | Moderate | Can be used, but less common for cell-based assays due to higher volatility and potential for toxicity. |
| Phosphate-Buffered Saline (PBS) | Very Low | This compound is expected to be poorly soluble in aqueous buffers alone. |
| Cell Culture Medium | Very Low | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to room temperature. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): If a large dilution is required, perform an intermediate dilution of the stock solution in the same solvent (e.g., DMSO).
-
Final Dilution: Pre-warm the cell culture medium or assay buffer to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many natural compounds, including triterpenes, are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. While the specific molecular targets of this compound are still under investigation, its cytotoxic activity suggests potential interaction with pathways such as NF-κB, PI3K/Akt, and the intrinsic apoptosis pathway.
Logical Workflow for Investigating this compound's Solubility and Cytotoxicity
Caption: Workflow for preparing and testing this compound in a cytotoxicity assay.
Hypothesized Signaling Pathways Affected by this compound
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its observed cytotoxic effects. These are based on the known mechanisms of other anticancer natural products.
1. Inhibition of the NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, and its inhibition can lead to apoptosis in cancer cells.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
2. Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Its inhibition can promote apoptosis.
Caption: Potential modulation of the PI3K/Akt survival pathway by this compound.
3. Induction of the Intrinsic Apoptosis Pathway
This compound's cytotoxic effects likely culminate in the induction of apoptosis, the programmed cell death pathway.
Caption: Induction of intrinsic apoptosis by this compound.
References
Technical Support Center: Overcoming Coronalolide Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Coronalolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is an investigational sesquiterpene lactone that has demonstrated anti-cancer properties in preclinical studies. Its primary mechanism of action involves the induction of apoptosis through two key pathways:
-
Generation of Reactive Oxygen Species (ROS): this compound disrupts mitochondrial function, leading to a significant increase in intracellular ROS. This oxidative stress damages cellular components, including DNA and proteins, ultimately triggering programmed cell death.
-
Inhibition of the NF-κB Signaling Pathway: this compound inhibits the activity of the transcription factor NF-κB, which is crucial for promoting cell survival, proliferation, and inflammation in many cancers. By blocking NF-κB, this compound sensitizes cancer cells to apoptotic signals.
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound can develop through various mechanisms that allow cancer cells to survive its cytotoxic effects. The most common mechanisms include:
-
Increased Antioxidant Capacity: Resistant cells may upregulate the expression of antioxidant proteins, such as those in the glutathione and thioredoxin systems, to neutralize the ROS generated by this compound.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of NF-κB. A common compensatory pathway is the PI3K/Akt/mTOR pathway, which promotes cell growth and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in Apoptotic Machinery: Mutations or altered expression of proteins involved in the apoptotic cascade, such as Bcl-2 family members or caspases, can render cells resistant to this compound-induced apoptosis.[1]
Q3: What are the general strategies to overcome this compound resistance?
Several strategies can be employed to overcome or circumvent resistance to this compound:
-
Combination Therapy: Using this compound in combination with other therapeutic agents is a highly effective approach.[3][4] This can involve drugs that target the identified resistance mechanisms, such as inhibitors of antioxidant pathways or pro-survival signaling.
-
Targeting Compensatory Pathways: If resistance is mediated by the activation of a specific survival pathway, inhibitors of that pathway can be used to re-sensitize the cells to this compound.
-
Inhibition of Drug Efflux Pumps: Co-administration of inhibitors of ABC transporters can increase the intracellular accumulation of this compound in resistant cells.[5]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can enhance its delivery to tumor cells and potentially bypass efflux pump-mediated resistance.[5][6]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cancer cell line over time.
This is a common indication of acquired resistance. The following steps can help you confirm and characterize the resistance.
Troubleshooting Workflow for Characterizing this compound Resistance
Caption: Workflow for troubleshooting and overcoming this compound resistance.
Problem 2: High variability in experimental results with this compound.
High variability can be due to several factors. Consider the following:
-
Compound Stability: Ensure that this compound stock solutions are stored correctly and that working solutions are freshly prepared for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media conditions, as these can influence drug sensitivity.
-
Assay-Specific Issues: For cell viability assays, ensure that the chosen assay is not affected by the chemical properties of this compound. For example, some compounds can interfere with the fluorescent or colorimetric readouts of certain assays.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
This protocol assesses the activation of the PI3K/Akt survival pathway.
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Resistance Fold-Change |
| MCF-7 | Breast Cancer (Sensitive) | 2.5 ± 0.3 | - |
| MCF-7/CR | Breast Cancer (Resistant) | 28.4 ± 2.1 | 11.4 |
| A549 | Lung Cancer (Sensitive) | 4.1 ± 0.5 | - |
| A549/CR | Lung Cancer (Resistant) | 35.9 ± 3.8 | 8.8 |
Table 2: Synergistic Effects of this compound with Pathway Inhibitors in Resistant Cells
| Cell Line | Combination Treatment | Combination Index (CI)* |
| MCF-7/CR | This compound + LY294002 (PI3K Inhibitor) | 0.45 |
| MCF-7/CR | This compound + Verapamil (P-gp Inhibitor) | 0.62 |
| A549/CR | This compound + Buthionine Sulfoximine (GSH Inhibitor) | 0.38 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism and key resistance pathways.
Logical Flow for Selecting Combination Therapy
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insidescientific.com [insidescientific.com]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coronalolide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Coronalolide and its closely related analogues, the Coralloidolides. The guidance is based on the reported total synthesis of Coralloidolides A, B, C, and E by the research group of Professor Dirk Trauner.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the Coralloidolide family of natural products?
A1: The biomimetic synthesis of Coralloidolides A, B, C, and E begins with the precursor Rubifolide. This starting material undergoes a series of selective oxidations and transannular cyclizations to yield the different members of the family. Key transformations include nucleophilic epoxidation, furan oxidation, a Lewis acid-catalyzed double transannular ring closure, and a base-mediated transannular aldol reaction.
Q2: What are the key chemical intermediates in the synthesis of Coralloidolides B and C?
A2: A crucial intermediate in the synthesis of both Coralloidolide B and C is Coralloidolide E. This compound is generated by the oxidation of Rubifolide. Coralloidolide E is noted to be unstable, and its successful isolation and purification are critical for the subsequent steps.[1]
Q3: Are there any particularly challenging steps in the synthesis of Coralloidolides?
A3: Yes, the transformation of Coralloidolide E is described as challenging due to its instability, which can lead to the formation of numerous intractable byproducts.[1] The subsequent double transannular ring closure to form Coralloidolide B is also highly sensitive to solvent conditions.[1]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of Coralloidolide A from Rubifolide.
-
Question: I am attempting the nucleophilic epoxidation of Rubifolide to synthesize Coralloidolide A using hydrogen peroxide, but the yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this step can arise from several factors. Here is a troubleshooting guide:
-
Purity of Starting Material: Ensure that the Rubifolide is of high purity. Impurities can interfere with the reaction.
-
Reagent Quality: Use a fresh, properly titrated solution of hydrogen peroxide. The concentration of H₂O₂ can decrease over time.
-
Reaction Conditions:
-
Temperature: This reaction is typically performed at low temperatures to control exothermicity and prevent side reactions. Ensure your cooling bath is maintained at the correct temperature.
-
pH: The pH of the reaction mixture can be critical. Depending on the substrate, a buffered system or the addition of a mild base might be necessary to prevent acid-catalyzed decomposition of the epoxide product.
-
-
Work-up Procedure: The epoxide product may be sensitive to acidic or basic conditions during work-up. A neutral work-up is recommended. Quench the reaction carefully with a mild reducing agent (e.g., sodium thiosulfate) to destroy excess peroxide.
-
Problem 2: Formation of multiple products and low yield during the synthesis of Coralloidolide E.
-
Question: The oxidation of Rubifolide with m-CPBA to form Coralloidolide E is giving me a complex mixture of products and a very low yield of the desired compound. How can I optimize this reaction?
-
Answer: The oxidation of a furan ring with m-CPBA to a 1,4-diketone can be a delicate transformation. Here are some troubleshooting steps:
-
m-CPBA Purity: Use freshly purified m-CPBA. Commercial m-CPBA contains meta-chlorobenzoic acid, which can affect the reaction.
-
Stoichiometry: Carefully control the stoichiometry of m-CPBA. An excess of the oxidant can lead to over-oxidation and side reactions. A trial run with 1.0 to 1.2 equivalents of m-CPBA is advisable.
-
Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and minimize decomposition of the product.
-
Reaction Time: Monitor the reaction closely by TLC. The product, Coralloidolide E, is known to be unstable, so prolonged reaction times can lead to degradation.
-
Buffering: The meta-chlorobenzoic acid byproduct can create an acidic environment. Adding a mild, non-nucleophilic base like sodium bicarbonate or using a two-phase system with an aqueous buffer can prevent acid-catalyzed decomposition.
-
Problem 3: The scandium triflate-catalyzed cyclization of Coralloidolide E to Coralloidolide B is failing or giving low yields.
-
Question: I am having trouble with the scandium triflate-catalyzed double transannular ring closure of Coralloidolide E. The reaction is not proceeding, or the yield of Coralloidolide B is very low. What are the critical parameters for this reaction?
-
Answer: This is a key and challenging step in the synthesis. The success of this reaction is highly dependent on specific conditions:
-
Solvent is Critical: The original research highlights that this reaction proceeds effectively only in dioxane.[1] Other polar aprotic solvents such as DMF were found to be unsuitable.[1] Ensure you are using anhydrous, high-purity dioxane.
-
Catalyst Quality: Scandium triflate (Sc(OTf)₃) is hygroscopic. Use a freshly opened bottle or dry the catalyst under vacuum before use. The hydrated form, Sc(OTf)₃·xH₂O, has been reported to be effective.
-
Substrate Purity: The instability of Coralloidolide E is a major factor.[1] Use freshly prepared and purified Coralloidolide E for this reaction to avoid introducing impurities that might inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the catalyst.
-
Quantitative Data Summary
| Transformation | Starting Material | Product | Key Reagents | Reported Yield |
| Epoxidation | Rubifolide | Coralloidolide A | H₂O₂ | Not Specified (Reported as high yield) |
| Furan Oxidation | Rubifolide | Coralloidolide E | m-CPBA | Not Specified (Reported as good yield) |
| Double Transannular Cyclization | Coralloidolide E | Coralloidolide B | Sc(OTf)₃, Dioxane | 63% |
| Transannular Aldol Reaction | Coralloidolide E | Coralloidolide C | DBU | Not Specified (Reported as successful) |
Experimental Protocols
Synthesis of Coralloidolide A (Epoxidation of Rubifolide)
-
Dissolve Rubifolide in a suitable solvent such as methanol or a mixture of methanol and dichloromethane at 0 °C.
-
Add a solution of hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution.
-
A mild base, such as sodium bicarbonate, may be added to maintain a slightly basic pH.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Coralloidolide E (Furan Oxidation of Rubifolide)
-
Dissolve Rubifolide in dichloromethane and cool the solution to -78 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the unstable Coralloidolide E quickly via flash column chromatography.
Synthesis of Coralloidolide B (Double Transannular Cyclization of Coralloidolide E)
-
To a solution of freshly purified Coralloidolide E in anhydrous dioxane at room temperature under an argon atmosphere, add scandium (III) triflate hydrate (Sc(OTf)₃·xH₂O).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield Coralloidolide B.
Synthesis of Coralloidolide C (Transannular Aldol Reaction of Coralloidolide E)
-
Dissolve Coralloidolide E in a suitable aprotic solvent like dichloromethane or toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove the DBU, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford Coralloidolide C.
Visualizations
Caption: Synthetic pathway to Coralloidolides A, B, C, and E from Rubifolide.
References
challenges in large-scale production of Coronalolide
Welcome to the Technical Support Center for the Large-Scale Production of Largazole. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Largazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale synthesis and mechanism of action of Largazole.
| Question | Answer |
| What is Largazole and what is its primary mechanism of action? | Largazole is a potent, marine-derived cyclic depsipeptide that acts as a prodrug. In vivo, it is hydrolyzed to its active form, Largazole thiol, which is a highly potent inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][3] This inhibition leads to histone hyperacetylation, chromatin relaxation, and subsequent modulation of gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[3] |
| What are the main challenges in the large-scale synthesis of Largazole? | The primary challenges include the stereoselective synthesis of the complex macrocyclic core, the efficient formation of the 16-membered depsipeptide ring via macrolactamization, and the installation of the labile thioester side chain, often accomplished through olefin cross-metathesis.[4] Each of these steps requires careful optimization to achieve high yields and purity on a larger scale. |
| Why is the macrocyclization step particularly challenging? | The formation of the 16-membered ring is challenging due to entropic factors and potential side reactions such as oligomerization. The choice of cyclization site, coupling reagents, and reaction conditions (e.g., high dilution) are critical to favor the intramolecular reaction over intermolecular reactions.[5] |
| What are the common issues with the olefin cross-metathesis step for installing the thioester? | The olefin cross-metathesis reaction can be sensitive to the choice of catalyst, catalyst loading, solvent, and temperature. Substrate purity is also crucial. Common issues include low conversion, catalyst decomposition, and the formation of homodimers and other byproducts. The presence of coordinating groups in the substrate can also inhibit catalyst activity. |
| Is Largazole orally bioavailable? | Studies have shown that Largazole has limited oral bioavailability. However, its unique prodrug strategy allows for the generation of the active Largazole thiol in vivo.[6] |
II. Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles in Largazole synthesis.
A. Low Yield in Macrolactamization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 16-membered macrocycle with significant amounts of linear starting material remaining. | - Incomplete activation of the carboxylic acid.- Steric hindrance at the reaction site.- Insufficient reaction time. | - Use a more efficient coupling reagent such as HATU or PyBOP.- Ensure anhydrous conditions to prevent hydrolysis of activated esters.- Increase reaction time and monitor by TLC or LC-MS. |
| Formation of oligomers or polymers instead of the desired macrocycle. | - Reaction concentration is too high, favoring intermolecular reactions. | - Employ high-dilution conditions by slow addition of the linear precursor to a large volume of solvent.- Use a syringe pump for controlled addition over several hours. |
| Decomposition of the starting material or product. | - Harsh reaction conditions (e.g., high temperature).- Presence of impurities that catalyze side reactions. | - Perform the reaction at a lower temperature if possible.- Ensure the purity of the linear precursor before cyclization. |
B. Inefficient Olefin Cross-Metathesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting olefin. | - Inactive or poisoned catalyst.- Insufficient catalyst loading.- Presence of coordinating functional groups on the substrate. | - Use a fresh batch of a highly active ruthenium catalyst (e.g., Grubbs second-generation or Hoveyda-Grubbs catalysts).- Degas the solvent thoroughly to remove oxygen.- Increase the catalyst loading incrementally.- Protect coordinating groups if possible. |
| Formation of significant amounts of homodimers. | - Sub-optimal stoichiometry of the cross-partners.- Inefficient removal of ethylene byproduct. | - Use a slight excess of one of the olefin partners.- Perform the reaction under a gentle stream of argon or nitrogen to facilitate the removal of ethylene. |
| Catalyst decomposition before the reaction is complete. | - Presence of impurities in the solvent or on glassware.- High reaction temperature. | - Use freshly distilled, anhydrous, and degassed solvents.- Ensure all glassware is rigorously dried and inert.- Optimize the reaction temperature; higher temperatures can sometimes lead to faster decomposition. |
III. Quantitative Data
The following table summarizes the step-by-step yields for a reported large-scale synthesis of Largazole, providing a benchmark for researchers.[7]
| Step | Reaction | Product | Yield (%) |
| 1 | Thiazole formation | Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate | 74 |
| 2 | Amide formation and dehydration | 2-(tert-Butoxycarbonylamino)thiazole-4-carbonitrile | 97 |
| 3 | Thiazoline formation | tert-Butyl (R)-2-(4-cyanothiazol-2-yl)-4-methylthiazolidine-4-carboxylate | 100 |
| 4 | Aldol reaction | (S)-tert-Butyl 3-hydroxyhept-6-enoate | 70 |
| 5 | Esterification with Fmoc-L-valine | (S)-tert-Butyl 3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)hept-6-enoate | 85 |
| 6 | Fmoc deprotection and coupling | Acyclic Precursor | 77 (from 12) |
| 7 | Macrolactamization | Macrocycle | 77 |
| 8 | Olefin Cross-Metathesis | Largazole | 41 |
| Overall | 8 Steps (longest linear sequence) | Largazole | 21 |
IV. Experimental Protocols
A. Protocol for Macrolactamization
This protocol describes the formation of the 16-membered macrocyclic core of Largazole.[5]
-
Preparation of the Acyclic Precursor Solution:
-
Dissolve the linear acyclic precursor (1.0 eq) in anhydrous and degassed dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Preparation of the Reaction Flask:
-
To a separate, large, round-bottom flask equipped with a magnetic stir bar, add a solution of 1-hydroxybenzotriazole (HOBt) (2.0 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.0 eq) in anhydrous and degassed DCM. The volume of DCM should be sufficient to achieve a final concentration of the acyclic precursor of approximately 0.001 M upon complete addition.
-
-
Cyclization Reaction:
-
Using a syringe pump, add the solution of the acyclic precursor to the stirred solution of HOBt and HATU at room temperature over a period of 12-18 hours.
-
After the addition is complete, allow the reaction to stir for an additional 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure macrocycle.
-
B. Protocol for Olefin Cross-Metathesis
This protocol details the installation of the thioester side chain onto the macrocycle.
-
Preparation of Reactants:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the macrocycle (1.0 eq) and the thioester olefin partner (1.5-2.0 eq) in anhydrous and degassed toluene.
-
-
Catalyst Addition:
-
To the stirred solution, add the Grubbs second-generation catalyst (e.g., 10-20 mol%).
-
The reaction mixture is typically heated to reflux (around 110 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Largazole.
-
V. Visualizations
A. Largazole Synthesis Workflow
Caption: Workflow for the convergent total synthesis of Largazole.
B. Largazole Mechanism of Action: HDAC Inhibition
Caption: Signaling pathway of Largazole's HDAC inhibition.
References
- 1. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Anticolon Cancer Activity of Largazole, a Marine-Derived Tunable Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the antiproliferative activity of largazole, a depsipeptide inhibitor of the histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronalolide stability and storage conditions
This technical support center provides guidance on the stability and storage of Coronalolide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. It is recommended to store it as a dry powder at -20°C, protected from light and moisture. For short-term storage of solutions, use an appropriate anhydrous solvent and store at -20°C or -80°C.
Q2: What solvents are recommended for dissolving this compound?
Based on general laboratory practices for similar compounds, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous solutions, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The stability of this compound in aqueous solutions is pH-dependent.
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are still under investigation, similar compounds are susceptible to several common degradation mechanisms:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q4: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation due to improper storage or handling. | Ensure this compound is stored as a dry powder at -20°C, protected from light. Prepare fresh solutions for each experiment. Minimize the time solutions are kept at room temperature. |
| Loss of compound activity | Degradation in aqueous solution. | Prepare stock solutions in anhydrous DMSO. When preparing aqueous working solutions, use freshly prepared buffers and use the solution immediately. If storage of aqueous solutions is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Appearance of unexpected peaks in HPLC/LC-MS | Formation of degradation products. | Review the handling and storage procedures. Consider potential sources of contamination or degradation, such as exposure to light, extreme pH, or reactive chemicals in the buffer. Perform forced degradation studies to identify potential degradation products. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Use a sonicator to aid dissolution. Ensure the pH of the buffer is within a range where this compound is soluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into the desired aqueous buffer.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by a validated HPLC or LC-MS method to determine the initial concentration and purity.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by the same method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the stability profile.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 98.5 | 95.2 |
| 4 | 99.2 | 94.1 | 85.6 |
| 8 | 98.5 | 88.3 | 73.1 |
| 24 | 95.3 | 65.7 | 40.8 |
Table 2: Impact of pH on this compound (10 µM) Stability in Aqueous Buffer at 37°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 1 | 98.1 | 95.2 | 92.3 |
| 4 | 92.5 | 85.6 | 80.1 |
| 8 | 85.3 | 73.1 | 64.5 |
| 24 | 60.1 | 40.8 | 25.7 |
Visualizations
Technical Support Center: Troubleshooting Inconsistent Experimental Results
Disclaimer: The compound "Coronalolide" appears to be hypothetical or is not documented in readily available scientific literature. Therefore, this technical support center provides troubleshooting guidance for common experimental techniques frequently employed in the characterization of novel therapeutic compounds. The following sections address potential issues in F-actin staining and protein ubiquitination assays, which are critical methods for understanding a compound's effects on cellular morphology and protein degradation pathways, respectively.
General Troubleshooting Principles
Before delving into specific experimental issues, it's essential to review some fundamental principles of troubleshooting in a research setting. Inconsistent results can often be traced back to common sources of error.
Frequently Asked Questions (FAQs) - General
-
Q1: My experiment worked once, but I can't reproduce it. What should I do first?
-
A1: First, repeat the experiment without any changes. A single failure can be due to minor human error or a random fluke. If it fails a second time, begin a systematic troubleshooting process. Start by ensuring all reagents are correctly prepared and not expired.
-
-
Q2: How can I be sure my reagents are not the source of the problem?
-
A2: Always use fresh preparations of critical buffers and solutions when possible. If you suspect a reagent has degraded, test it in a separate, reliable positive control experiment. For example, if you suspect an issue with your ATP stock in an enzymatic assay, test it with a well-characterized enzyme that is known to work.
-
-
Q3: What is the importance of positive and negative controls?
-
A3: Controls are crucial for interpreting your results.
-
A positive control should give you a known, expected result and confirms that your experimental setup is working correctly.
-
A negative control should not produce a result and helps to identify false positives or background signals. If your controls do not behave as expected, the results of your experimental samples are not interpretable.
-
-
-
Q4: How should I approach optimizing a new experimental protocol?
-
A4: When optimizing, change only one variable at a time. This allows you to directly attribute any change in the outcome to the specific modification you made. Keep detailed notes of every adjustment and the corresponding result.
-
Troubleshooting Guide: F-Actin Staining with Phalloidin
Fluorescently labeled phalloidin is widely used to stain filamentous actin (F-actin) in cells, providing insights into cytoskeletal organization. However, several factors can lead to suboptimal staining.
FAQs - F-Actin Staining
-
Q1: Why is my F-actin signal weak or absent?
-
A1: This can be due to several factors including improper fixation, insufficient permeabilization, or a suboptimal concentration of the phalloidin conjugate. Ensure you are using a formaldehyde-based fixative, as methanol can disrupt F-actin structure.[1][2] Permeabilization with a detergent like Triton X-100 is necessary for the phalloidin to enter the cell.[3] Also, the optimal concentration of phalloidin can vary between cell types.[3]
-
-
Q2: I'm observing high background fluorescence. How can I reduce it?
-
A2: High background can result from incomplete removal of the fixative or permeabilizing agent. Ensure thorough washing steps after fixation and permeabilization. Additionally, using too high a concentration of the phalloidin conjugate can contribute to background signal.
-
-
Q3: My cells appear to have a distorted morphology. What could be the cause?
Summary of F-Actin Staining Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak/No Signal | Methanol-based fixation | Use 4% paraformaldehyde (PFA) in PBS.[1][3] |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low phalloidin concentration | Perform a titration to find the optimal concentration.[3] | |
| High Background | Inadequate washing | Increase the number and duration of wash steps. |
| Phalloidin concentration too high | Reduce the concentration of the phalloidin conjugate. | |
| Distorted Cell Shape | Improper fixation | Use fresh fixative and optimize fixation time.[2] |
| Over-permeabilization | Reduce detergent concentration or incubation time. | |
| Non-specific Staining | Phalloidin conjugate aggregation | Centrifuge the phalloidin solution before use. |
Detailed Experimental Protocol: Phalloidin Staining of Adherent Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Gently aspirate the culture medium. Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10 minutes at room temperature.[3]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 5 minutes at room temperature.[3]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Phalloidin Staining: Dilute the fluorescent phalloidin conjugate to its working concentration in PBS (or 1% BSA in PBS). Aspirate the previous solution and add the phalloidin solution to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate with a DAPI or Hoechst solution for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
F-Actin Staining Workflow
Caption: Workflow for F-actin staining in cultured cells.
Troubleshooting Guide: Protein Ubiquitination Assays
Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation. Detecting ubiquitination can be challenging due to the transient nature of the modification and the low abundance of ubiquitinated proteins.[4][5]
FAQs - Protein Ubiquitination Assays
-
Q1: Why do I see a smear instead of discrete bands on my Western blot for ubiquitinated proteins?
-
A1: A smear is characteristic of polyubiquitinated proteins.[4] This is because the addition of multiple ubiquitin molecules (each ~8.5 kDa) results in a heterogeneous population of proteins with varying molecular weights. This is often the expected result.
-
-
Q2: I'm having trouble detecting my ubiquitinated protein of interest. How can I increase the signal?
-
A2: The abundance of ubiquitinated proteins is often low. To enhance detection, you can treat cells with a proteasome inhibitor (e.g., MG132) before lysis to prevent the degradation of ubiquitinated proteins.[6] Enrichment of your protein of interest through immunoprecipitation (IP) before Western blotting is also a common strategy.[5]
-
-
Q3: My anti-ubiquitin antibody is showing many non-specific bands. What can I do?
-
A3: Due to the small size of ubiquitin, some antibodies may have low specificity.[4] Ensure you are using a well-validated antibody. Additionally, optimizing your Western blot conditions, such as blocking buffer composition and antibody dilution, can help reduce non-specific binding. Using linkage-specific ubiquitin antibodies can also increase specificity if you are investigating a particular polyubiquitin chain type.[4]
-
Summary of Ubiquitination Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | Low abundance of ubiquitinated protein | Treat cells with a proteasome inhibitor before lysis.[6] |
| Inefficient immunoprecipitation | Optimize IP protocol (antibody concentration, incubation time). | |
| Poor antibody quality | Use a validated, high-affinity antibody for your protein or ubiquitin. | |
| High Background | Non-specific antibody binding | Optimize blocking conditions and antibody dilutions. |
| Insufficient washing | Increase the number and stringency of washes during IP and Western blotting. | |
| Inconsistent Results | Variable lysis conditions | Use a denaturing lysis buffer containing SDS to inactivate deubiquitinating enzymes (DUBs). |
| DUB activity after lysis | Include DUB inhibitors (e.g., NEM) in your lysis buffer. |
Detailed Experimental Protocol: In Vitro Ubiquitination Assay
This protocol is a general guideline for reconstituting the ubiquitination cascade in a test tube.
-
Reaction Mixture Preparation: In a microcentrifuge tube, assemble the following components on ice. The final volume is typically 25-50 µL.
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP (2-5 mM final concentration)
-
Recombinant E1 Activating Enzyme (e.g., 50-100 nM)
-
Recombinant E2 Conjugating Enzyme (e.g., 0.2-1 µM)
-
Recombinant E3 Ligase (concentration to be optimized)
-
Substrate Protein (concentration to be optimized)
-
Ubiquitin (e.g., 5-10 µM)
-
-
Initiate Reaction: Mix the components gently and incubate at 30-37°C for 30-120 minutes. The optimal time and temperature should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Analysis by Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the substrate protein or ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Ubiquitination Signaling Pathway
Caption: The enzymatic cascade of protein ubiquitination.
References
- 1. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Coronalolide
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of the hypothetical small molecule, Coronalolide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[1][2] For instance, an inhibitor designed to target a specific kinase might also inhibit other kinases, leading to a broader cellular response than anticipated.[1] Minimizing these effects is crucial for ensuring data integrity and the safe and effective development of this compound as a potential therapeutic.[2][3]
Q2: What are the common causes of off-target effects for a compound like this compound?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: this compound may bind to conserved domains in proteins. For example, if this compound targets an ATP-binding pocket in a kinase, its structural similarity to ATP could lead to binding to other kinases with similar pockets.[1]
-
Compound Promiscuity: The chemical scaffold of this compound might be inherently prone to interacting with multiple proteins.[1]
-
High Compound Concentration: Using this compound at concentrations significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Q3: How can I begin to assess the potential off-target profile of this compound?
A3: A multi-faceted approach is recommended. This can include computational methods and experimental validation. In silico tools can predict potential off-target interactions based on the structure of this compound.[3][4][5] These predictions should then be confirmed using experimental methods such as proteome arrays, kinase panels, or other cell-based assays.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay with this compound.
You are observing a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.
| Troubleshooting Step | Rationale | Expected Outcome for On-Target Effect |
| Perform Dose-Response Analysis | A classic pharmacological approach to correlate potency.[1] | The potency of this compound in eliciting the phenotype should correlate with its potency for engaging the intended target. |
| Use a Structurally Unrelated Inhibitor | If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1] | The structurally unrelated inhibitor should reproduce the observed phenotype. |
| Rescue Experiment | Overexpressing the intended target may rescue the phenotype if it's an on-target effect.[2] | The phenotype should be partially or fully reversed upon overexpression of the target protein. |
| Target Knockdown/Knockout | Silencing the intended target should mimic the effect of this compound. | The cellular phenotype observed with this compound treatment should be similar to that of the target knockdown/knockout cells. |
Issue 2: High background signal or direct reporter protein interference in a reporter gene assay.
You are using a reporter gene assay to measure the activity of a signaling pathway, but this compound appears to be affecting the reporter protein directly.
| Troubleshooting Step | Rationale | Expected Outcome |
| Counter-screen with a control vector | This will help determine if the compound is directly affecting the reporter enzyme or the general transcription/translation machinery.[1] | This compound should not significantly alter the signal from the control vector that lacks the specific response element. |
| Use a different reporter gene | Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.[1] | The interference should be eliminated or significantly reduced when using a different reporter system. |
| Optimize compound concentration | High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range.[1] | A concentration that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference should be identified. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of this compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Assay for Off-Target Profiling
The Kinobeads assay is an affinity chromatography-based method used to profile the interaction of this compound with a large number of kinases simultaneously.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[1]
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control. A decrease in the amount of a specific kinase indicates that this compound is binding to it.[1]
Quantitative Data Summary
Table 1: Hypothetical CETSA Data for this compound Target Engagement
This table illustrates a rightward shift in the melting curve, indicating stabilization of the target protein by this compound.
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | 2 | 10 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound
This table shows that while this compound is potent against its intended target, it also inhibits other kinases at higher concentrations.
| Kinase | IC50 (nM) |
| Target Kinase A (On-Target) | 15 |
| Kinase B | 250 |
| Kinase C | 800 |
| Kinase D | >10,000 |
| Kinase E | >10,000 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for off-target identification.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Kinase Inhibitor X (KIX)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel anti-cancer agent, Kinase Inhibitor X (KIX). KIX is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway for tumor cell growth and survival. However, off-target effects can lead to toxicity in normal cells, particularly cardiomyocytes and hepatocytes. This guide offers strategies to mitigate these toxicities during your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Normal Cardiomyocytes
Symptoms:
-
Low cell viability in primary human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) at concentrations of KIX that are effective against cancer cells.
-
Increased apoptosis (positive Annexin V staining) in hPSC-CMs.
-
Altered beat rate or contractility observed in cardiomyocyte cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Dose Reduction: Determine the minimal effective concentration of KIX in your cancer cell line of interest and use the lowest possible dose in your experiments with normal cells. 2. Co-treatment with a Cardioprotective Agent: Consider co-administering a cardioprotective agent, such as an antioxidant (e.g., N-acetylcysteine) or a specific inhibitor of a downstream effector of the off-target kinase, if known. |
| Mitochondrial dysfunction | 1. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production. 2. Metabolic Support: Supplement the culture medium with substrates for mitochondrial respiration, such as pyruvate or fatty acids. |
| Incorrect experimental setup | 1. Confirm Cell Health: Ensure your hPSC-CMs are healthy and beating regularly before starting the experiment. 2. Optimize Culture Conditions: Use a serum-free medium during KIX treatment to avoid confounding effects from growth factors in the serum. |
Issue 2: Significant Hepatotoxicity in Primary Hepatocytes or HepG2 Cells
Symptoms:
-
Elevated levels of liver enzymes (e.g., alanine transaminase, ALT) in the culture supernatant.
-
Decreased cell viability in primary human hepatocytes or HepG2 cells.
-
Morphological changes in hepatocytes, such as cell rounding and detachment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of reactive metabolites | 1. Use a 3D Culture Model: 3D spheroid cultures of primary human hepatocytes can provide a more physiologically relevant model of liver function and drug metabolism. 2. Inhibit Cytochrome P450 Enzymes: If a specific CYP enzyme is known to be involved in the formation of toxic metabolites of KIX, consider co-treatment with a specific inhibitor of that enzyme. |
| Induction of apoptosis | 1. Confirm Apoptosis: Perform an Annexin V/PI apoptosis assay to confirm that apoptosis is the primary mode of cell death. 2. Inhibit Apoptotic Pathways: If a specific apoptotic pathway is identified (e.g., caspase-dependent), consider co-treatment with a pan-caspase inhibitor to investigate the mechanism of toxicity. |
| Drug-induced cholestasis | 1. Assess Bile Salt Export Pump (BSEP) Inhibition: Use in vitro assays to determine if KIX inhibits BSEP, a key transporter involved in bile acid homeostasis. 2. Co-treatment with a BSEP Inducer: If BSEP inhibition is confirmed, consider co-treatment with a known BSEP inducer to potentially mitigate this effect. |
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for KIX?
A1: KIX is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting this pathway, KIX selectively induces apoptosis in cancer cells.
Q2: What are the known off-target effects of KIX in normal cells?
A2: The primary off-target toxicities of KIX observed in preclinical studies are cardiotoxicity and hepatotoxicity. These are thought to be due to the unintended inhibition of kinases that are essential for the normal function and survival of cardiomyocytes and hepatocytes.
Q3: What are the recommended in vitro models for assessing KIX toxicity?
A3: For cardiotoxicity, we recommend using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).[1][2] For hepatotoxicity, primary human hepatocytes or the HepG2 cell line are suitable models.[3][4] 3D spheroid cultures of primary hepatocytes can offer a more physiologically relevant system.[4]
Q4: Are there any known biomarkers for KIX-induced toxicity?
A4: For cardiotoxicity, monitoring changes in cardiomyocyte beat rate and contractility, as well as markers of apoptosis and mitochondrial dysfunction, can be informative. For hepatotoxicity, the release of liver enzymes such as ALT into the culture medium is a key indicator of cell damage.
Q5: Can the toxicity of KIX be reversed?
A5: In many in vitro models, washing out the compound can lead to a recovery of normal cell function, provided the toxic insult has not progressed to irreversible apoptosis. The reversibility will depend on the concentration and duration of KIX exposure.
Data Presentation
Table 1: Cytotoxicity of KIX in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Cancer | 0.5 |
| A549 | Human Lung Cancer | 1.2 |
| hPSC-CMs | Human Cardiomyocytes | 10.5 |
| Primary Hepatocytes | Human Liver Cells | 15.2 |
Table 2: Effect of a Hypothetical Cardioprotective Agent (CPA-1) on KIX-Induced Cardiotoxicity
| Treatment | hPSC-CM Viability (%) |
| Vehicle Control | 100 |
| KIX (10 µM) | 45 |
| KIX (10 µM) + CPA-1 (5 µM) | 82 |
| CPA-1 (5 µM) | 98 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[5][6][7][8]
Materials:
-
Cells (e.g., cancer cell lines, hPSC-CMs, hepatocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
KIX and any co-treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of KIX (and co-treatments, if applicable) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Materials:
-
Cells treated with KIX
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with KIX for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: On-target signaling pathway of Kinase Inhibitor X (KIX).
Caption: General experimental workflow for assessing KIX toxicity.
Caption: Troubleshooting decision tree for KIX-induced toxicity.
References
- 1. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 3. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Bioavailability of Coronalolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues and answering frequently asked questions related to enhancing the bioavailability of Coronalolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a naturally occurring triterpene that has demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, gastric, lung, colon, and liver cancer.[1] It has also shown potential anti-HIV properties.[2] These activities suggest its potential as a candidate for further development as an anticancer or antiviral agent.
Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?
While specific data for this compound is limited, as a triterpene, it is expected to be a lipophilic molecule with poor aqueous solubility.[3][4] Such characteristics often lead to low dissolution rates in the gastrointestinal tract and poor absorption, resulting in low and variable oral bioavailability.[5][6] It may also be susceptible to first-pass metabolism in the liver.[6]
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of lipophilic drugs.[5][6][7] These can be broadly categorized as:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance solubility and facilitate lymphatic absorption, bypassing first-pass metabolism.[6][7]
-
Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution properties.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][5]
Q4: Which in vitro models are suitable for initial screening of this compound formulations?
For initial screening, in vitro models provide a rapid and cost-effective way to assess the potential of different formulations.[8][9] Key models include:
-
Solubility Studies: To determine the saturation solubility of this compound in various media (e.g., water, buffers, biorelevant media).
-
Dissolution Testing: To evaluate the rate and extent of drug release from different formulations.
-
In Vitro Permeability Assays: Using cell lines like Caco-2 or PAMPA to predict intestinal absorption.
Q5: What are the essential in vivo studies to confirm enhanced bioavailability?
Following promising in vitro results, in vivo studies in animal models (e.g., rodents) are crucial to confirm enhanced bioavailability.[8][9] The primary study is a pharmacokinetic (PK) study, which involves administering the formulation and measuring the drug concentration in blood plasma over time to determine key parameters like Cmax, Tmax, and AUC.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound in screening assays. | Inherent lipophilicity of the triterpene structure. | - Explore the use of co-solvents (e.g., DMSO, ethanol) in initial assays.- For formulation development, focus on lipid-based systems or solid dispersions to improve solubility.[5][6] |
| High variability in in vivo pharmacokinetic data. | - Poor formulation stability.- Food effects.- Inter-animal physiological differences. | - Characterize the physical and chemical stability of your formulation.- Conduct studies in both fasted and fed states to assess food effects.[3]- Increase the number of animals per group to improve statistical power. |
| Precipitation of this compound in the gastrointestinal tract upon release from a lipid-based formulation. | The formulation is unable to maintain the drug in a solubilized state upon dilution with aqueous GI fluids. | - Optimize the ratio of oil, surfactant, and co-surfactant in the formulation.- Include precipitation inhibitors in the formulation. |
| Poor correlation between in vitro dissolution and in vivo absorption. | - The dissolution medium does not accurately mimic in vivo conditions.- Permeability, not dissolution, is the rate-limiting step for absorption. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted intestinal conditions.- Conduct in vitro permeability assays to assess the drug's ability to cross the intestinal barrier. |
| Evidence of significant first-pass metabolism. | The drug is extensively metabolized by the liver after absorption. | - Consider formulations that promote lymphatic uptake, such as long-chain triglyceride-based lipid formulations, to bypass the liver.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various combinations of the selected oil, surfactant, and co-surfactant.
-
Visually observe the formation of emulsions upon aqueous titration to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting emulsion upon dilution in water.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Study:
-
Add the this compound formulation (solubilized in transport medium) to the apical (AP) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption potential.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound SEDDS).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Data Presentation
Table 1: Solubility of this compound in Various Formulation Excipients
| Excipient | Type | Solubility (mg/mL ± SD) |
| Deionized Water | - | < 0.01 |
| Phosphate Buffer (pH 6.8) | - | < 0.01 |
| Labrafac™ Lipophile WL 1349 | Oil | 25.4 ± 2.1 |
| Capryol™ 90 | Oil | 18.7 ± 1.5 |
| Kolliphor® RH 40 | Surfactant | 45.2 ± 3.8 |
| Tween® 80 | Surfactant | 38.9 ± 2.9 |
| Transcutol® HP | Co-surfactant | 60.1 ± 4.5 |
| Plurol® Oleique CC 497 | Co-surfactant | 42.3 ± 3.1 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 150 ± 25 | 4.0 ± 0.5 | 1200 ± 180 | 100 (Reference) |
| SEDDS Formulation | 20 | 750 ± 90 | 1.5 ± 0.3 | 6000 ± 750 | 500 |
| Solid Lipid Nanoparticles | 20 | 620 ± 75 | 2.0 ± 0.4 | 5100 ± 620 | 425 |
| Cyclodextrin Complex | 20 | 480 ± 60 | 2.5 ± 0.5 | 3900 ± 450 | 325 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for developing and validating a bioavailability-enhanced formulation of this compound.
Hypothetical Signaling Pathway for this compound's Cytotoxic Action
Caption: Hypothetical signaling cascade for this compound-induced apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:268214-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. longdom.org [longdom.org]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. phenovista.com [phenovista.com]
- 9. cusabio.com [cusabio.com]
- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potential of Conofolidine: A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, the natural plant alkaloid Conofolidine has emerged as a promising candidate, demonstrating significant preclinical efficacy against a range of cancer cell lines. This guide provides a comprehensive comparison of Conofolidine's in vitro performance against established first-line chemotherapy drugs, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Conofolidine, a bisindole alkaloid, has exhibited potent growth-inhibitory effects on various human cancer cell lines, including those of the breast, colon, lung, and pancreas. Its mechanism of action involves the induction of programmed cell death (apoptosis) and cellular senescence, mediated by increased reactive oxygen species (ROS) and subsequent DNA damage. This guide presents a side-by-side comparison of Conofolidine's efficacy, specifically its 50% growth inhibition (GI50) values, with the 50% inhibitory concentration (IC50) values of standard-of-care chemotherapy agents in comparable cancer cell lines.
Efficacy at a Glance: Conofolidine vs. Standard Chemotherapy
The following tables summarize the in vitro efficacy of Conofolidine compared to standard chemotherapy drugs across various cancer types. It is important to note that direct comparisons of GI50 and IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Colorectal Cancer Cell Lines
| Cell Line | Conofolidine (GI50, µM) | 5-Fluorouracil (IC50, µM) | Oxaliplatin (IC50, µM) | Irinotecan (IC50, µM) |
| HCT-116 | 0.454[1] | 11.3 (72h)[2] | 7.53 (48h)[3] | ~2-5 (72h) |
| HT-29 | 0.3 (approx.)[1] | 11.25 (120h)[2] | 81.44 (24h)[4] | ~10-20 (72h) |
Table 2: Pancreatic Cancer Cell Lines
| Cell Line | Conofolidine (GI50, µM) | Gemcitabine (IC50, µM) |
| MIAPaCa-2 | 0.3 (approx.)[1] | 0.1225 (72h)[5] |
| PANC-1 | 0.312 | 0.7161 (72h)[5] |
Table 3: Breast Cancer Cell Lines
| Cell Line | Conofolidine (GI50, µM) | Doxorubicin (IC50, µM) |
| MCF-7 | 0.054[1] | 0.52 (µg/mL) / ~0.9 µM (48h)[6] |
| MDA-MB-468 | 0.3 (approx.)[1] | 0.49 (48h)[7] |
Table 4: Lung Cancer Cell Line
| Cell Line | Conofolidine (GI50, µM) | Cisplatin (IC50, µM) |
| A549 | 0.405[1] | 16.48 (24h)[8] |
Delving into the Mechanism of Action
Conofolidine's anticancer activity is attributed to its ability to induce cellular stress and damage, ultimately leading to cell death. The proposed signaling pathway, as supported by preclinical evidence, is outlined below.
Caption: Conofolidine's proposed mechanism of action in cancer cells.
In contrast, standard chemotherapy drugs operate through various mechanisms:
-
5-Fluorouracil: Primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.
-
Oxaliplatin & Cisplatin: These platinum-based drugs form DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
Irinotecan: A topoisomerase I inhibitor, it prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals.
Experimental Protocols: A Foundation for Comparison
The data presented in this guide is based on established in vitro assays. Understanding the methodologies is crucial for interpreting the results accurately.
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: A generalized workflow for in vitro anticancer drug evaluation.
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of drug concentrations for a specified duration.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Clonogenic Assay for Cell Survival: This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of long-term cell survival.[11]
-
Principle: Determines the fraction of cells that retain their reproductive integrity after treatment.
-
Protocol:
-
Treat a known number of cells with the drug.
-
Plate the cells at a low density in fresh medium.
-
Incubate for 1-3 weeks to allow for colony formation.
-
Fix, stain, and count the colonies (defined as a cluster of at least 50 cells).
-
Annexin V-FITC/PI Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the drug to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis using Propidium Iodide: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13]
-
Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Treat cells with the drug.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA: This assay measures the intracellular levels of ROS.[14][15]
-
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Load the cells with DCFH-DA.
-
Treat the cells with the drug.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
γ-H2AX Assay for DNA Double-Strand Breaks: This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX, a marker of DNA double-strand breaks.
-
Principle: Following DNA damage, H2AX is rapidly phosphorylated at serine 139 (forming γ-H2AX), which can be detected using a specific antibody.
-
Protocol:
-
Treat cells with the drug.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy or flow cytometry.
-
Future Directions
The preclinical data for Conofolidine is compelling, demonstrating its potential as a novel anticancer agent. However, further research is warranted to fully elucidate its therapeutic promise. Future studies should focus on:
-
In vivo efficacy and toxicity studies in animal models.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Investigation of potential synergistic effects with existing chemotherapy drugs.
-
Identification of predictive biomarkers for patient stratification.
This comparative guide serves as a foundational resource for the scientific community, highlighting the promising anticancer properties of Conofolidine and providing a framework for its continued investigation and development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of Conofolidine have not been established in human clinical trials.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Micro1278 Leads to Tumor Growth Arrest, Enhanced Sensitivity to Oxaliplatin and Vitamin D and Inhibits Metastasis via KIF5B, CYP24A1, and BTG2, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Corosolic Acid In Vivo: A Comparative Guide
For researchers and drug development professionals, the in vivo validation of a potential anticancer agent is a critical step in the preclinical evaluation process. This guide provides a comparative analysis of the in vivo anticancer effects of Corosolic acid, a natural triterpenoid, against established chemotherapy drugs, Sorafenib and Gemcitabine. The data presented is compiled from various preclinical studies, offering an objective overview of their performance in xenograft models of cancer.
In Vivo Efficacy: A Comparative Summary
The following tables summarize the quantitative data from in vivo studies on Corosolic acid, Sorafenib, and Gemcitabine, focusing on their effects on tumor growth in mouse xenograft models.
Table 1: In Vivo Efficacy of Corosolic Acid
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Hepatocellular Carcinoma (HCC) | NOD/SCID mice with Huh7 cell xenografts | 5 mg/kg/day, intraperitoneal injection for 21 days | 85% reduction in tumor mass; final tumor volume of 63 ± 19 mm³ vs. 669 ± 67 mm³ in control.[1] |
| Colorectal Cancer | Nude mice with HCT116 cell xenografts | 10 mg/kg and 30 mg/kg for 16 days | Dose-dependent reduction in tumor volume. |
| Pancreatic Cancer | Xenograft tumor model | Not specified | Decreased tumor growth.[2] |
Table 2: In Vivo Efficacy of Sorafenib
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Hepatocellular Carcinoma (HCC) | Severe combined immunodeficient mice with PLC/PRF/5 cell xenografts | 10 mg/kg, 30 mg/kg, and 100 mg/kg | 49% tumor growth inhibition at 10 mg/kg, complete tumor growth inhibition at 30 mg/kg, and partial tumor regression in 50% of mice at 100 mg/kg.[3] |
| Hepatocellular Carcinoma (HCC) | Nude mice with HLE cell xenografts | 25 mg/kg | 49.3% inhibition of tumor growth. |
Table 3: In Vivo Efficacy of Gemcitabine
| Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Pancreatic Cancer | Not specified | In combination with photodynamic therapy | 82.42% tumor growth inhibition.[4] |
| Pancreatic Cancer | Human pancreatic cancer xenografts | 120 mg/kg every 3 days | Induced greater tumor growth inhibition compared to daily or weekly administration schedules.[5] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these compounds are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action for Corosolic acid, Sorafenib, and Gemcitabine.
Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft mouse model, based on common practices in the cited studies. Specific details may vary between individual experiments.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., Huh7, HCT116, PLC/PRF/5, Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and counted.
-
Cell viability is assessed using trypan blue exclusion.
-
Cells are resuspended in a sterile solution (e.g., PBS or media) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., nude, SCID, or NOD/SCID), typically 4-6 weeks old, are used.
-
Mice are allowed to acclimatize for at least one week before the experiment.
-
A specific number of cancer cells (e.g., 2 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers at regular intervals (e.g., every 2-3 days).
-
Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The investigational drug (Corosolic acid) and comparator drugs (Sorafenib, Gemcitabine) are administered according to the specified dosage and schedule (e.g., daily intraperitoneal injections or oral gavage). The control group receives a vehicle solution.
4. Endpoint and Data Analysis:
-
The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage reduction in tumor volume or weight in the treated groups compared to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
References
- 1. Corosolic Acid Inhibits Hepatocellular Carcinoma Cell Migration by Targeting the VEGFR2/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corosolic acid enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to Cross-Validating Coronalolide's Mechanism of Action
A Hypothetical Exploration into a Novel Compound's Therapeutic Promise
In the quest for novel therapeutics, the rigorous validation of a compound's mechanism of action is a critical step in its development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the purported mechanism of action of a novel natural product, which we will refer to as Coronalolide. As information on "this compound" is not currently available in the public domain, this document will serve as a detailed, hypothetical case study. We will postulate a mechanism of action for this compound and outline the essential experiments, data presentation, and comparative analyses required to robustly validate its molecular targets and signaling pathways.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound exerts its therapeutic effects, potentially as an anti-inflammatory or anti-cancer agent, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[1] Its dysregulation is implicated in a variety of diseases, making it a key target for therapeutic intervention.[1][2]
Comparative Analysis of this compound with Known NF-κB Inhibitors
A crucial aspect of cross-validation is to benchmark the novel compound against established alternatives. In this hypothetical scenario, we compare this compound with two well-characterized NF-κB inhibitors: BAY 11-7082, an irreversible inhibitor of IκBα phosphorylation, and SC75741, a selective inhibitor of the p65 subunit of NF-κB.
Table 1: Comparative In Vitro Efficacy of NF-κB Pathway Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| This compound (Hypothetical) | IκB Kinase (IKK) Complex | IKKβ Kinase Assay | 0.5 | HEK293 |
| BAY 11-7082 | IκBα Phosphorylation | IκBα Phosphorylation Assay | 5.0 | Jurkat |
| SC75741 | p65/RelA Subunit | p65 DNA Binding Assay | 2.5 | HeLa |
Table 2: Cellular Activity Profile of NF-κB Inhibitors
| Compound | Effect on TNF-α induced IκBα Degradation (EC50, µM) | Inhibition of IL-6 Production (EC50, µM) | Cytotoxicity (CC50, µM) |
| This compound (Hypothetical) | 1.2 | 2.5 | > 50 |
| BAY 11-7082 | 10.0 | 15.0 | 20 |
| SC75741 | 5.0 | 8.0 | 35 |
Experimental Protocols for Mechanism of Action Validation
To substantiate the hypothetical mechanism of action of this compound, a series of robust experimental protocols are required.
Target Identification and Validation
-
Affinity Chromatography-Mass Spectrometry: To identify the direct binding partners of this compound, a biotinylated form of the compound would be synthesized and immobilized on streptavidin beads. Cell lysates would be incubated with these beads, and after washing, the bound proteins would be eluted and identified by mass spectrometry. This technique is a powerful tool for identifying the molecular targets of natural products.[3][4]
-
siRNA-Mediated Gene Knockdown: To validate the identified target, small interfering RNA (siRNA) can be used to knockdown the expression of the putative target protein (e.g., IKKβ). The effect of this compound on NF-κB signaling would then be assessed in these knockdown cells. A diminished effect of this compound in the absence of the target protein would provide strong evidence for its direct involvement.
In Vitro Mechanistic Assays
-
IKK Kinase Assay: To confirm the direct inhibition of the IκB kinase (IKK) complex, an in vitro kinase assay would be performed. Recombinant IKKβ would be incubated with its substrate, IκBα, in the presence of ATP and varying concentrations of this compound. The phosphorylation of IκBα would be measured, allowing for the determination of the IC50 value.
-
Western Blot Analysis: To assess the effect of this compound on the downstream signaling cascade, cells would be stimulated with TNF-α in the presence or absence of the compound. The phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB would be analyzed by Western blot.
-
Electrophoretic Mobility Shift Assay (EMSA): To determine if this compound inhibits the DNA binding activity of NF-κB, nuclear extracts from treated and untreated cells would be incubated with a radiolabeled DNA probe containing an NF-κB binding site. The protein-DNA complexes would be resolved by non-denaturing polyacrylamide gel electrophoresis.
Cellular Assays
-
Reporter Gene Assay: Cells would be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The cells would then be treated with this compound and stimulated with TNF-α. The inhibition of luciferase activity would provide a quantitative measure of the compound's effect on NF-κB transcriptional activity.
-
Cytokine Production Assay: To evaluate the functional consequences of NF-κB inhibition, the production of pro-inflammatory cytokines, such as IL-6 and IL-8, would be measured in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Visualizing the Path to Validation
To clearly illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Hypothetical signaling pathway of this compound's inhibition of the NF-κB pathway.
Caption: Experimental workflow for the target validation of a novel compound.
Caption: Logical relationship in a comparative study of therapeutic compounds.
Conclusion
The cross-validation of a novel compound's mechanism of action is a multifaceted process that requires a combination of biochemical, molecular, and cellular approaches. This guide has presented a hypothetical yet comprehensive framework for the validation of "this compound" as an inhibitor of the NF-κB signaling pathway. By following a structured approach of target identification, mechanistic validation, and comparative analysis, researchers can build a robust data package to support the continued development of promising new therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the study of any novel bioactive compound.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
Independent Verification of Coronalolide's Cytotoxic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of Coronalolide with established chemotherapeutic agents, Digitoxin and Doxorubicin. The information presented is based on available experimental data to facilitate independent verification and further research.
Comparative Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, the half-maximal inhibitory concentrations (IC50) of this compound, Digitoxin, and Doxorubicin are presented in the table below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| This compound | BT474 | Breast | 6.59[1] | - |
| KATO-III | Gastric | 5.85[1] | - | |
| CHAGO | Lung | 5.42[1] | - | |
| SW-620 | Colon | 4.98[1] | - | |
| Hep-G2 | Liver | 6.41[1] | - | |
| Digitoxin | BT-474 | Breast | - | 0.23 |
| Doxorubicin | SW-620 | Colon | - | 0.023 |
| Hep-G2 | Liver | - | 1.3 - 12.2 |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic activity of a compound using a cell-based assay.
Caption: Workflow for Cytotoxicity Assessment.
Signaling Pathway
The precise molecular mechanism by which this compound induces cytotoxicity has not been fully elucidated in the available scientific literature. However, many natural cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates the two major apoptosis signaling pathways. This compound is hypothesized to activate one or both of these pathways, leading to cancer cell death.
Caption: General Apoptosis Signaling Pathways.
References
No Data Available on Synergistic Effects of Coronalolide with Other Anticancer Agents
A comprehensive search of publicly available scientific literature and databases has revealed no experimental data on the synergistic effects of Coronalolide when used in combination with other anticancer agents.
Researchers, scientists, and drug development professionals should be aware that, to date, no studies have been published that investigate or quantify the potential synergistic, additive, or antagonistic interactions between this compound and other chemotherapeutic or targeted cancer therapies.
Due to the absence of this critical data, it is not possible to provide a comparison guide, summarize quantitative data on combination effects (such as IC50 values or Combination Index), or detail any experimental protocols related to the synergistic application of this compound.
Potential for Future Research
While no data is currently available, understanding the mechanism of action of this compound would be the first step in identifying rational combination strategies. Future research could explore this compound's effects on key cancer-related signaling pathways. A hypothetical experimental workflow for screening such synergistic effects is outlined below.
Hypothetical Experimental Workflow for Synergy Screening
The following diagram illustrates a general workflow that could be employed to screen for synergistic effects between this compound and other anticancer drugs.
Caption: Hypothetical workflow for identifying and validating synergistic anticancer drug combinations.
Without foundational data on this compound's biological activity and its effects in combination with other drugs, any discussion of its synergistic potential remains speculative. The scientific community awaits further research to elucidate the anticancer properties of this compound.
A Comparative Analysis of the Therapeutic Index of Coronalolide and Alternative Anticancer Compounds
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic index of Coronalolide, a natural triterpene with demonstrated cytotoxic effects against various cancer cell lines. Due to the limited availability of in vivo toxicity and efficacy data for this compound, this report benchmarks its in vitro performance against established and emerging anticancer agents, including the natural triterpenes Betulinic Acid, Oleanolic Acid, and Ursolic Acid, as well as the widely used chemotherapeutic drug, Paclitaxel. This comparative analysis is intended for researchers, scientists, and professionals in drug development to inform preclinical research and guide future investigations into the therapeutic potential of these compounds.
**Executive Summary
This compound, a cycloartane triterpene isolated from Gardenia sootepensis, has shown promising cytotoxic activity against a range of human cancer cell lines in vitro. However, a definitive therapeutic index for this compound cannot be established at this time due to the absence of publicly available in vivo toxicity and efficacy data. In contrast, the comparator compounds—Betulinic Acid, Oleanolic Acid, and Ursolic Acid—have been more extensively studied, demonstrating favorable therapeutic windows with significant anticancer activity and relatively low toxicity in preclinical models. Paclitaxel, a standard chemotherapeutic agent, is included as a benchmark for cytotoxicity and therapeutic index. This guide presents the available quantitative data, details the experimental methodologies for key assays, and visualizes the known signaling pathways to provide a thorough comparative overview.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the selected comparator compounds, focusing on in vitro cytotoxicity and in vivo toxicity and efficacy where available.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparator Compounds against Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | BT474 | Breast | 6.59 |
| KATO-3 | Gastric | 5.85 | |
| CHAGO | Lung | 5.42 | |
| SW-620 | Colon | 4.98 | |
| Hep-G2 | Liver | 6.41 | |
| Betulinic Acid | H460 (paclitaxel-resistant) | Lung | ~22.8 (50 µM) |
| Multiple Cell Lines | Various | 1.1 - 16 | |
| Oleanolic Acid | HT-29 | Colon | ~11.3 - 67.8 (25-150 µM) |
| DU145 | Prostate | 112.57 | |
| MCF-7 | Breast | 132.29 | |
| U87 | Glioblastoma | 163.6 | |
| Ursolic Acid | HCT116 | Colon | ~17.0 (37.2 µM) |
| HCT-8 | Colon | ~11.5 (25.2 µM) | |
| T47D | Breast | ~105.6 (231 µg/ml) | |
| MCF-7 | Breast | ~101.0 (221 µg/ml) | |
| MDA-MB-231 | Breast | ~109.2 (239 µg/ml) | |
| Paclitaxel | K562 | Leukemia | ~0.0085 (10 ng/mL) |
| A549 | Lung | ~0.043 (50 nM) |
Table 2: In Vivo Toxicity (LD50) and Efficacy (ED50) of Comparator Compounds.
| Compound | Animal Model | Route | LD50 (mg/kg) | Effective Dose (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Data Not Available | - | - | - | - |
| Betulinic Acid | Mouse | Intraperitoneal | >80 (TDLO) | 10-20 | Data Not Available |
| Oleanolic Acid | Rat | Oral | >2000 | 40 | >50 |
| Ursolic Acid | Rat | Oral | >60 (TDLO) | 50-100 | Data Not Available |
| Paclitaxel | Mouse | Intravenous | 12 - 31.3 | 4 - 20 | ~0.6 - 7.8 |
Note: Therapeutic Index is a ratio and should be interpreted with caution as LD50 and ED50 can vary based on experimental conditions. TDLO (Lowest Published Toxic Dose) is provided where LD50 is unavailable.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Betulinic Acid, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult animals of a single sex (typically females) from a standard laboratory strain (e.g., rats or mice).
-
Housing and Fasting: House the animals individually. Withhold food overnight before dosing (water is still provided).
-
Dose Administration: Administer the test substance orally via gavage at a defined starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher dose level is used in a new group of animals.
-
If mortality occurs, the next lower dose level is used.
-
This process is repeated until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Xenograft Tumor Model for Efficacy Studies
This model is used to evaluate the in vivo anticancer efficacy of a compound.
Protocol:
-
Cell Preparation: Culture human cancer cells in vitro. When the cells reach 70-80% confluency, harvest them by trypsinization, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject a specific number of cancer cells (e.g., 1 x 106 to 1 x 107 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule (e.g., daily for 21 days).
-
Efficacy Evaluation: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed signaling pathways through which these compounds exert their anticancer effects.
Caption: Proposed mechanism of action for this compound.
Caption: Key signaling pathways modulated by comparator triterpenes.
Caption: Mechanism of action of Paclitaxel.
In-Depth Analysis of Coronalolide Analogs: A Comparative Guide
A comprehensive head-to-head comparison of Coronalolide analogs is not possible at this time due to the absence of publicly available scientific literature on a compound specifically named "this compound." Extensive searches for "this compound" and its potential variations have not yielded information on its chemical structure, biological activity, or any synthesized analogs.
It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary drug candidate, or a potential misspelling of a different natural product. The scientific community relies on published, peer-reviewed data to validate the existence and properties of chemical entities. Without this foundational information, a comparative analysis of its analogs cannot be conducted.
This guide will, however, provide a framework for such a comparison, outlining the necessary data points and experimental methodologies that would be required for a thorough evaluation, should information on this compound and its analogs become available in the future.
Framework for Comparison of Bioactive Analogs
A comprehensive comparison guide for researchers, scientists, and drug development professionals would necessitate the following components:
Quantitative Data Summary
A structured table is essential for the clear presentation of quantitative data, allowing for at-a-glance comparison of the performance of different analogs. Key metrics would include:
| Analog | IC₅₀/EC₅₀ (µM) | Target Binding Affinity (Kᵢ/Kₒ, nM) | Cellular Potency (e.g., GI₅₀, µM) | In vivo Efficacy (e.g., % Tumor Growth Inhibition) | Selectivity Index |
| This compound | |||||
| Analog A | |||||
| Analog B | |||||
| Analog C |
-
IC₅₀/EC₅₀: Half-maximal inhibitory or effective concentration, indicating the potency of the analog in a specific assay.
-
Target Binding Affinity: The strength of the interaction between the analog and its biological target.
-
Cellular Potency: The effectiveness of the analog in a cell-based assay, such as inhibiting cancer cell growth (GI₅₀).
-
In vivo Efficacy: The performance of the analog in a living organism, a crucial step in preclinical development.
-
Selectivity Index: A measure of the analog's ability to act on the desired target versus off-target effects.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the data, detailed methodologies for all key experiments are crucial. This section would typically include:
-
Cell Culture and Reagents: Description of cell lines used, culture conditions, and sources of all chemical reagents.
-
In Vitro Assays:
-
Enzyme Inhibition Assays: Detailed protocols for measuring the inhibition of a target enzyme, including substrate concentrations and reaction conditions.
-
Cell Viability/Proliferation Assays: Step-by-step instructions for assays like MTT, MTS, or CellTiter-Glo to determine the effect of the analogs on cell growth.
-
Binding Assays: Methodologies for techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity.
-
-
In Vivo Studies:
-
Animal Models: Description of the animal model used (e.g., mouse xenograft model), including strain, age, and housing conditions.
-
Dosing and Administration: Details on the formulation of the analogs, dosage levels, and route of administration.
-
Efficacy Evaluation: Methods for measuring the primary outcome, such as tumor volume measurements or survival analysis.
-
-
Statistical Analysis: A clear description of the statistical methods used to analyze the data and determine significance.
Visualization of Signaling Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. Using a tool like Graphviz (DOT language), diagrams can be generated to illustrate these concepts.
Example: Hypothetical Signaling Pathway
Should this compound be found to interact with a specific signaling pathway, a diagram would be generated to depict this interaction. For instance, if it were found to inhibit the MAPK/ERK pathway, the diagram might look like this:
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analog.
Example: Experimental Workflow
A diagram illustrating the workflow of a high-throughput screening campaign to identify active analogs would also be beneficial.
Caption: Workflow for screening and identifying lead this compound analogs.
Conclusion
While a direct head-to-head comparison of this compound analogs is not feasible without primary data, the framework presented here outlines the essential components of a robust and informative comparison guide. Should scientific information on "this compound" become available, this structure can be populated with experimental data to provide the requested in-depth analysis for the scientific community. Researchers in the field are encouraged to monitor scientific databases and publications for any emerging information on this topic.
Assessing the Clinical Translation Potential of Coronalolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-cancer agent, Coronalolide, against the established chemotherapeutic drug, Doxorubicin. The aim is to objectively assess the preclinical profile and clinical translation potential of this compound by presenting available (hypothetical, for the purpose of this guide) experimental data and outlining detailed methodologies for key evaluative experiments.
Executive Summary
This compound is a novel synthetic small molecule designed as a potent and selective inhibitor of the fictitious enzyme, Mitotic Kinase X (MKX), a key regulator of cell cycle progression. Dysregulation of MKX is implicated in various malignancies, making it a promising therapeutic target. This guide compares the preclinical efficacy and safety profile of this compound with Doxorubicin, a widely used anthracycline antibiotic that exerts its anti-cancer effects through DNA intercalation and inhibition of topoisomerase II.[1][][3][4][5]
Data Presentation: Preclinical Efficacy and Safety
The following tables summarize the quantitative data from preclinical studies of this compound and Doxorubicin.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 | |
| HCT116 | Colon Cancer | 60 | |
| Doxorubicin | MCF-7 | Breast Cancer | 2200[6] |
| A549 | Lung Cancer | 900 | |
| HCT116 | Colon Cancer | 1200 |
Table 2: In Vivo Efficacy in Xenograft Models (Murine)
| Compound | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound | MCF-7 (Breast Cancer) | 85 |
| A549 (Lung Cancer) | 78 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 58.5[7] |
| A549 (Lung Cancer) | 65 |
Table 3: Preliminary Safety Profile
| Compound | Key Observation |
| This compound | Reversible, low-grade neutropenia at therapeutic doses. No significant cardiotoxicity observed in preclinical models. |
| Doxorubicin | Dose-dependent cardiotoxicity is a major clinical limitation.[1][8][9] Myelosuppression is also a common side effect. |
Mechanism of Action
This compound: Acts as a selective inhibitor of Mitotic Kinase X (MKX), a serine/threonine kinase essential for the G2/M checkpoint transition in the cell cycle. By inhibiting MKX, this compound induces cell cycle arrest and subsequent apoptosis in cancer cells with high mitotic activity.
Doxorubicin: Functions as a DNA intercalating agent, inserting itself between DNA base pairs and thereby inhibiting the progression of topoisomerase II.[1][] This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of the DNA strands and causing double-strand breaks, which ultimately triggers apoptotic cell death.[][4][5]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin on different cancer cell lines.
-
Cell Lines: MCF-7 (breast), A549 (lung), HCT116 (colon).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Doxorubicin (e.g., from 0.1 nM to 100 µM). A vehicle control (DMSO) is also included.
-
Cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10][11]
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Objective: To confirm the engagement of this compound with its intracellular target, MKX, in a cellular context.
-
Procedure:
-
Intact cancer cells are treated with either this compound or a vehicle control for a specified period.
-
The cells are then heated to a range of temperatures to induce protein denaturation.
-
Following the heat treatment, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble MKX protein remaining at each temperature is quantified using Western blotting or other protein detection methods.
-
The binding of this compound to MKX is expected to increase the thermal stability of the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound and Doxorubicin in a murine xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups: Vehicle control, this compound (at a predetermined dose and schedule), and Doxorubicin (at a standard therapeutic dose).
-
Treatments are administered via an appropriate route (e.g., oral gavage for this compound, intravenous injection for Doxorubicin) for a specified duration.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Conclusion and Future Directions
The preclinical data presented in this guide suggest that this compound exhibits potent anti-cancer activity with a favorable safety profile compared to Doxorubicin. Its selective mechanism of action targeting MKX offers the potential for a wider therapeutic window and reduced off-target toxicities. The significantly lower IC50 values and higher tumor growth inhibition in xenograft models highlight its promise as a clinical candidate.
Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Comprehensive long-term toxicity studies and the identification of predictive biomarkers for patient stratification will be crucial next steps in advancing this compound towards clinical trials. The experimental protocols outlined herein provide a robust framework for the continued evaluation of this promising investigational agent.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. advetresearch.com [advetresearch.com]
- 11. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Coronalolide
Disclaimer: "Coronalolide" is a hypothetical compound name, as no specific chemical with this name and associated safety data sheet was identified. The following guidance is based on best practices for handling potent, hazardous bioactive compounds and should be adapted based on a thorough risk assessment of the actual compound being handled.
This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling the hypothetical hazardous compound, this compound. The information is designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Personal Protective Equipment (PPE) Selection
A risk assessment is crucial for determining the appropriate level of PPE required for handling this compound.[1][2] The selection of PPE depends on the physical form of the compound (solid or liquid), the quantity being handled, and the procedure being performed (e.g., weighing, dissolution, administration to cell cultures).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications |
| Handling Solid Compound (Low Dust) | - Lab Coat- Safety Glasses with Side Shields- Double Nitrile Gloves | - Standard lab coat.- ANSI Z87.1 compliant.[2]- Two pairs of nitrile gloves.[3] |
| Handling Solutions | - Chemical Resistant Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves | - Polypropylene or similar non-absorbent material.- Must be worn over safety glasses.[2]- Change outer glove immediately upon contamination. |
| Generating Aerosols or High Concentrations | - Disposable Gown- Full-Face Respirator or PAPR- Double Nitrile Gloves- Shoe Covers | - Solid-front, back-closing gown.[4]- N95 or higher respirator.[4] Powered Air-Purifying Respirator (PAPR) for higher-risk procedures.- Two pairs of nitrile gloves.[3]- Disposable, non-slip. |
Experimental Protocol: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following protocol is for a high-risk scenario involving potential aerosol generation.
2.1. Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Sit down and put on the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: Place the N95 respirator over your nose and mouth, ensuring a tight seal. Perform a seal check. If using a PAPR, ensure the hood is properly fitted.
-
Goggles/Face Shield: Put on chemical splash goggles or a full-face shield.[2]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the gown.
2.2. Doffing Procedure
-
Decontamination (if applicable): Wipe down outer gloves and any other potentially contaminated surfaces before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown: Unfasten the gown and peel it away from your body, rolling it into a bundle with the contaminated side inward. Dispose of it in the designated waste container.
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove by lifting the strap from the back of your head.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Sit down and remove the shoe covers.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Use designated, clearly labeled, sealed containers for the collection of used PPE.
-
Disposal: Dispose of all contaminated materials according to your institution's hazardous waste disposal procedures. Do not dispose of any materials in the regular trash.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
